4-Fluoro-2-hydroxyphenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-fluoro-2-hydroxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BFO3/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,9-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFNQIAWWVBBJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)F)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397579 | |
| Record name | 4-Fluoro-2-hydroxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850568-00-2 | |
| Record name | 4-Fluoro-2-hydroxyphenylboronic acid | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID10397579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Fluoro-2-hydroxy)phenylboronic acid | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 4-Fluoro-2-hydroxyphenylboronic Acid (CAS No. 850568-00-2) for Researchers and Drug Development Professionals
Central Point, Fictional City – 4-Fluoro-2-hydroxyphenylboronic acid, a versatile synthetic building block, is gaining increasing attention in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, key applications in drug discovery, and detailed experimental protocols for its use in the synthesis of bioactive molecules, with a particular focus on its role in the development of p38 MAP kinase inhibitors.
Chemical and Physical Properties
This compound, with the CAS number 850568-00-2, is a white to off-white crystalline solid.[1] Its unique trifunctional nature, possessing a boronic acid, a hydroxyl group, and a fluorine atom, makes it a valuable reagent in organic synthesis. The fluorine substitution can enhance the metabolic stability and binding affinity of derivative compounds, while the hydroxyl group offers a site for further functionalization.
| Property | Value | Reference |
| CAS Number | 850568-00-2 | [2][3] |
| Molecular Formula | C₆H₆BFO₃ | [3][4] |
| Molecular Weight | 155.92 g/mol | [3][4] |
| Melting Point | 176-180 °C | [5] |
| Boiling Point | 323.2 °C at 760 mmHg | [3][5] |
| Flash Point | 149.3 °C | [5] |
| Solubility | Slightly soluble in DMSO and Methanol. | [6] |
| pKa (Predicted) | 8.75 ± 0.58 | [5] |
Applications in Drug Discovery: A Focus on p38 MAP Kinase Inhibition
Boronic acid derivatives are integral to the development of various therapeutic agents, including anticancer, antiviral, and neuroprotective drugs.[7][8][9] The unique electronic properties of the boronic acid moiety allow it to act as a pharmacophore that can form reversible covalent bonds with the active sites of certain enzymes, leading to potent and selective inhibition.
One of the most significant applications of substituted phenylboronic acids is in the synthesis of kinase inhibitors. The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[10] Dysregulation of the p38 MAP kinase pathway is implicated in a range of inflammatory diseases, including rheumatoid arthritis, as well as in cancer and neurodegenerative disorders.[4][11] Consequently, the development of potent and selective p38 MAP kinase inhibitors is a major focus of drug discovery efforts.[11][12]
This compound serves as a crucial building block in the synthesis of novel p38 MAP kinase inhibitors. Its structure can be incorporated into larger molecules designed to fit into the ATP-binding pocket of the p38 enzyme, thereby blocking its activity and disrupting the downstream inflammatory signaling cascade.
Signaling Pathway: p38 MAP Kinase Inhibition
The following diagram illustrates the central role of p38 MAP kinase in the inflammatory response and the point of intervention for inhibitors synthesized using this compound.
Experimental Protocols: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl boronic acids and halides.[13] This reaction is widely used to synthesize the biaryl scaffolds common in many kinase inhibitors.
General Workflow for Suzuki-Miyaura Coupling
The following diagram outlines the typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol for the Synthesis of a Biaryl Precursor
This protocol provides a detailed methodology for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Researchers should optimize conditions for their specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 equivalents)
-
Base (e.g., Potassium carbonate, 2.0 equivalents)
-
Solvent: 1,4-Dioxane and Water (4:1 mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, this compound, and potassium carbonate.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an inert atmosphere.
-
Solvent and Catalyst Addition: Add the degassed 1,4-dioxane/water solvent mixture to the flask via syringe. Finally, add the palladium catalyst under a positive pressure of the inert gas.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the context of drug discovery. Its application in the development of p38 MAP kinase inhibitors highlights its potential for creating potent and selective therapeutic agents. The experimental protocols provided in this guide offer a solid foundation for researchers to utilize this compound in their synthetic endeavors. As research in this area continues, the importance of this compound in medicinal chemistry and materials science is expected to grow.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 850568-00-2 [chemicalbook.com]
- 3. CAS 850568-00-2 | this compound - Synblock [synblock.com]
- 4. scbt.com [scbt.com]
- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 850568-00-2 Name: (4-Fluoro-2-hydroxy)phenylboronic acid4-Fluoro-2-hydroxybenzeneboronic acid [xixisys.com]
- 6. lookchem.com [lookchem.com]
- 7. Anti-cancer effect of boron derivatives on small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Boron-Containing N-Substituted Oseltamivir Derivatives as Anti-Influenza A Virus Agents for Overcoming N1-H274Y Oseltamivir-Resistant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boron-based hybrids as novel scaffolds for the development of drugs with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Practical synthesis of a p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Synthesis of Antiviral Perfluoroalkyl Derivatives of Teicoplanin and Vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 4-Fluoro-2-hydroxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic route for 4-Fluoro-2-hydroxyphenylboronic acid, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of a direct, published protocol, this guide outlines a robust, multi-step synthesis based on well-established and analogous chemical transformations. The proposed pathway is designed to be practical for laboratory-scale synthesis and amenable to optimization.
Introduction
This compound is a key intermediate in the synthesis of various biologically active compounds. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the introduction of the 4-fluoro-2-hydroxyphenyl moiety into complex molecular scaffolds, a common strategy in the development of novel therapeutics. The ortho-hydroxyl group can act as a directing group or a site for further functionalization, while the fluorine atom can enhance metabolic stability and binding affinity. This guide details a proposed three-step synthesis starting from the readily available 3-fluorophenol.
Proposed Synthetic Pathway
The synthesis of this compound presents a key challenge in the regioselective introduction of the boronic acid group at the position ortho to the hydroxyl group. Direct borylation is often complicated by the acidic nature of the phenolic proton. Therefore, a protecting group strategy is employed. The proposed synthetic route is as follows:
-
Protection of the hydroxyl group of 3-fluorophenol as a silyl ether.
-
Ortho-directed lithiation and subsequent borylation of the protected phenol.
-
Deprotection of the silyl ether to yield the final product.
Caption: Proposed three-step synthesis of this compound.
Experimental Protocols
The following protocols are based on standard laboratory procedures for analogous transformations and should be performed by qualified chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of 2-(tert-Butyldimethylsilyloxy)-1-fluorobenzene
This step involves the protection of the phenolic hydroxyl group of 3-fluorophenol as a tert-butyldimethylsilyl (TBDMS) ether. This protecting group is robust enough to withstand the conditions of the subsequent lithiation and borylation steps but can be readily removed under mild conditions.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 3-Fluorophenol | 112.11 | 5.00 g | 44.6 |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | 150.72 | 7.42 g | 49.2 |
| Imidazole | 68.08 | 3.34 g | 49.2 |
| Dichloromethane (DCM) | - | 100 mL | - |
Procedure:
-
To a stirred solution of 3-fluorophenol (5.00 g, 44.6 mmol) in dry dichloromethane (100 mL) under an inert atmosphere (nitrogen or argon), add imidazole (3.34 g, 49.2 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of tert-butyldimethylsilyl chloride (7.42 g, 49.2 mmol) in dry dichloromethane (20 mL) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (50 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford 2-(tert-butyldimethylsilyloxy)-1-fluorobenzene as a colorless oil.
Expected Yield: 85-95%
Step 2: Synthesis of (4-Fluoro-2-(tert-butyldimethylsilyloxy)phenyl)boronic acid
This step utilizes the directing effect of the silyloxy group to achieve regioselective lithiation at the ortho position, followed by quenching with a borate ester to form the protected boronic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-(tert-Butyldimethylsilyloxy)-1-fluorobenzene | 226.41 | 8.00 g | 35.3 |
| n-Butyllithium (n-BuLi, 2.5 M in hexanes) | - | 15.5 mL | 38.8 |
| Triisopropyl borate (B(OiPr)₃) | 188.08 | 7.56 g | 40.2 |
| Tetrahydrofuran (THF), anhydrous | - | 150 mL | - |
Procedure:
-
Dissolve 2-(tert-butyldimethylsilyloxy)-1-fluorobenzene (8.00 g, 35.3 mmol) in anhydrous tetrahydrofuran (150 mL) in a flame-dried, three-necked flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (15.5 mL of a 2.5 M solution in hexanes, 38.8 mmol) dropwise to the stirred solution, maintaining the temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 2 hours.
-
Add triisopropyl borate (7.56 g, 40.2 mmol) dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL) at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure. The crude product can be used in the next step without further purification or can be purified by column chromatography.
Expected Yield: 60-75%
Step 3: Synthesis of this compound
The final step involves the removal of the TBDMS protecting group to yield the target compound. Tetra-n-butylammonium fluoride (TBAF) is a common and effective reagent for this transformation.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Crude (4-Fluoro-2-(tert-butyldimethylsilyloxy)phenyl)boronic acid | ~270.2 | ~9.5 g | ~35.1 |
| Tetra-n-butylammonium fluoride (TBAF, 1 M in THF) | - | 42 mL | 42.0 |
| Tetrahydrofuran (THF) | - | 100 mL | - |
| Hydrochloric acid (1 M) | - | As needed | - |
Procedure:
-
Dissolve the crude (4-fluoro-2-(tert-butyldimethylsilyloxy)phenyl)boronic acid from the previous step in tetrahydrofuran (100 mL).
-
Add tetra-n-butylammonium fluoride (42 mL of a 1 M solution in THF, 42.0 mmol) to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring the deprotection by TLC.
-
Once the reaction is complete, carefully acidify the mixture to pH ~2-3 with 1 M hydrochloric acid at 0 °C.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or water) to afford this compound as a solid.
Expected Yield: 70-85%
Data Summary
The following table summarizes the key quantitative data for the proposed synthetic route.
| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |
| 1 | 3-Fluorophenol | TBDMSCl, Imidazole | 2-(tert-Butyldimethylsilyloxy)-1-fluorobenzene | 85-95 |
| 2 | 2-(tert-Butyldimethylsilyloxy)-1-fluorobenzene | n-BuLi, B(OiPr)₃ | (4-Fluoro-2-(tert-butyldimethylsilyloxy)phenyl)boronic acid | 60-75 |
| 3 | (4-Fluoro-2-(tert-butyldimethylsilyloxy)phenyl)boronic acid | TBAF | This compound | 70-85 |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow of the experimental procedure.
Caption: Logical workflow of the multi-step synthesis.
Conclusion
This technical guide provides a detailed and practical synthetic route for the preparation of this compound. By employing a robust protecting group strategy and well-established reaction conditions, this guide offers a reliable pathway for researchers and scientists in the field of drug development to access this important building block. The provided protocols, data summaries, and workflow visualizations are intended to facilitate the successful synthesis and further application of this versatile compound.
An In-depth Technical Guide to the Structural Analogs of 4-Fluoro-2-hydroxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analogs of 4-fluoro-2-hydroxyphenylboronic acid, a versatile building block in medicinal chemistry. The unique combination of a fluorine atom, a hydroxyl group, and a boronic acid moiety imparts these compounds with valuable properties for drug discovery, including the potential for enhanced biological activity and improved pharmacokinetic profiles. This document details their synthesis, biological activities, and potential mechanisms of action, with a focus on their role as enzyme inhibitors.
Structural Analogs and Commercially Available Derivatives
A variety of structural analogs of this compound are commercially available, offering a range of substitution patterns for structure-activity relationship (SAR) studies. These analogs serve as key starting materials for the synthesis of more complex bioactive molecules.
Table 1: Commercially Available Structural Analogs of this compound
| Compound Name | CAS Number | Molecular Formula | Notes |
| This compound | 850568-00-2 / 259209-20-6 | C₆H₆BFO₃ | Parent compound. |
| 2-Fluoro-4-hydroxyphenylboronic acid | N/A | C₆H₆BFO₃ | Positional isomer. |
| 4-Fluoro-2-methoxyphenylboronic acid | 179899-07-1 | C₇H₈BFO₃ | Methoxy-substituted analog. |
| 5-Fluoro-2-hydroxyphenylboronic acid | 850568-00-2 | C₆H₆BFO₃ | Positional isomer. |
| 4-Fluoro-2-methylphenylboronic acid | 139911-29-8 | C₇H₈BFO₂ | Methyl-substituted analog.[1][2] |
| 3-Fluoro-4-hydroxyphenylboronic acid | 261952-32-9 | C₆H₆BFO₃ | Positional isomer. |
Synthesis of Structural Analogs
The synthesis of substituted phenylboronic acids, including analogs of this compound, typically involves the reaction of an organometallic reagent (derived from a corresponding aryl halide) with a trialkyl borate, followed by acidic hydrolysis.
General Experimental Protocol for Synthesis
A common synthetic route involves the following steps:
-
Formation of the Grignard or Organolithium Reagent: The appropriately substituted fluoro-bromo-phenol is protected at the hydroxyl group (e.g., as a methoxymethyl ether or silyl ether). This protected aryl bromide is then reacted with magnesium turnings to form a Grignard reagent or with an organolithium reagent like n-butyllithium at low temperatures (-78 °C) to form the corresponding aryllithium species.
-
Borylation: The organometallic intermediate is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperature.
-
Hydrolysis: The resulting boronate ester is hydrolyzed with an aqueous acid (e.g., HCl) to yield the desired phenylboronic acid.
-
Purification: The final product is typically purified by recrystallization or column chromatography.
Experimental Workflow Diagram
References
An In-depth Technical Guide to the Reactivity of 4-Fluoro-2-hydroxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-hydroxyphenylboronic acid is a versatile synthetic intermediate that has garnered significant attention in medicinal chemistry and materials science. Its unique substitution pattern, featuring a fluorine atom at the 4-position and a hydroxyl group at the 2-position of the phenylboronic acid scaffold, imparts distinct reactivity and properties. The electron-withdrawing nature of the fluorine atom and the directing and potentially chelating effect of the ortho-hydroxyl group play a crucial role in its chemical behavior. This guide provides a comprehensive overview of the reactivity of this compound, focusing on its applications in key carbon-carbon and carbon-heteroatom bond-forming reactions, with a particular emphasis on its utility in the synthesis of bioactive molecules.
Core Reactivity: Suzuki-Miyaura and Chan-Lam Couplings
The primary utility of this compound lies in its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions and copper-catalyzed Chan-Lam cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the construction of complex molecular architectures.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp2)-C(sp2) bonds, typically involving the coupling of an organoboron compound with an organic halide or triflate. This compound serves as an excellent coupling partner in these reactions, enabling the introduction of the 4-fluoro-2-hydroxyphenyl moiety into a variety of scaffolds. This is particularly valuable in drug discovery for the synthesis of biaryl compounds, which are common motifs in kinase inhibitors and other therapeutic agents.
The general workflow for a Suzuki-Miyaura coupling reaction is depicted below:
An In-Depth Technical Guide to the Safety and Handling of 4-Fluoro-2-hydroxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 4-Fluoro-2-hydroxyphenylboronic acid, a versatile reagent in organic synthesis, particularly in the formation of carbon-carbon bonds for drug discovery and development. Adherence to proper laboratory protocols is crucial when working with this and related boronic acid compounds.
Compound Identification and Properties
Chemical Identity:
| Identifier | Value |
| IUPAC Name | (4-Fluoro-2-hydroxyphenyl)boronic acid |
| CAS Number | 259209-20-6 |
| Molecular Formula | C₆H₆BFO₃ |
| Molecular Weight | 155.92 g/mol |
| Structure | (Image of the chemical structure of this compound) |
Physicochemical Properties:
| Property | Value | Citation |
| Physical State | White to off-white powder or crystalline solid | |
| Melting Point | 160-166 °C | |
| Solubility | Soluble in methanol and DMSO | |
| Stability | Stable under recommended storage conditions. May be sensitive to moisture and air. | [1] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance and requires careful handling to avoid exposure.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE):
A crucial aspect of safely handling this compound is the consistent and correct use of Personal Protective Equipment.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact and irritation. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | To minimize skin exposure. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. If dust is generated, a NIOSH-approved respirator may be necessary. | To prevent inhalation of irritating dust. |
Below is a general workflow for ensuring laboratory safety when handling this compound.
Caption: General workflow for safe laboratory handling of chemicals.
Storage and Disposal
Proper storage and disposal are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen).[1]
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Do not allow the chemical to enter drains or waterways.
Toxicology and Biological Effects
The toxicological profile of this compound is not extensively characterized. However, data from related boronic acids provide some insights.
Acute Toxicity:
-
Oral: Harmful if swallowed.
-
Dermal: Causes skin irritation.
-
Inhalation: May cause respiratory tract irritation.
-
Eyes: Causes serious eye irritation.
Genotoxicity: Some boronic acids have been shown to be mutagenic in bacterial reverse mutation assays (Ames test).[2][3] However, not all Ames-positive boronic acids are genotoxic in eukaryotic systems.[2] Given this potential, it is prudent to handle all boronic acids, including this compound, as potential mutagens and take appropriate precautions to avoid exposure.
Signaling Pathways: Currently, there is no specific information available in the scientific literature detailing the direct interaction of this compound with biological signaling pathways. Its primary role in a research and drug development context is as a synthetic intermediate, particularly in Suzuki-Miyaura cross-coupling reactions, to build more complex molecules that may have biological activity.[4]
Experimental Protocols: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and a primary application of this compound. This reaction facilitates the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide.
General Reaction Scheme:
Ar-X + (HO)₂B-Ar' --[Pd catalyst, Base]--> Ar-Ar'
Where Ar-X is an aryl or vinyl halide and (HO)₂B-Ar' is the boronic acid.
Detailed Experimental Protocol (Adapted from a similar procedure):
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, DMF/water mixture)
Procedure:
-
To a flame-dried Schlenk flask or reaction vial, add the aryl halide, this compound, and the base.
-
Add the palladium catalyst.
-
Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
The following diagram illustrates the workflow for this experimental protocol.
Caption: Step-by-step workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a valuable synthetic intermediate in drug discovery and development. Its safe and effective use hinges on a thorough understanding of its hazards, the consistent application of appropriate personal protective equipment, and adherence to established laboratory protocols for handling, storage, and disposal. While its direct biological effects are not well-documented, its utility in constructing complex bioactive molecules through reactions like the Suzuki-Miyaura coupling is well-established. Researchers should treat this and other boronic acids with a degree of caution due to potential genotoxicity and handle them accordingly to minimize exposure and ensure a safe research environment.
References
Spectroscopic Profile of 4-Fluoro-2-hydroxyphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Fluoro-2-hydroxyphenylboronic acid (CAS No: 850568-00-2; 259209-20-6), a key building block in medicinal chemistry and organic synthesis. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the molecule, supported by detailed experimental protocols.
Spectroscopic Data Summary
Table 1: Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Solvent | Expected Chemical Shift (δ) / ppm | Expected Multiplicity | Expected Coupling Constants (J) / Hz |
| ¹H NMR | DMSO-d₆ | ~9.5 - 10.5 | br s | - |
| ~8.0 | s | - | ||
| ~7.0 - 7.5 | m | - | ||
| ~6.5 - 6.8 | m | - | ||
| ¹³C NMR | DMSO-d₆ | ~160 - 165 (d) | d | ¹JCF ≈ 240-250 |
| ~155 - 160 | s | - | ||
| ~110 - 135 (m) | m | - | ||
| Carbon attached to Boron is often not observed or is very broad. | - | - | ||
| ¹⁹F NMR | DMSO-d₆ | ~ -110 to -120 | m | - |
| ¹¹B NMR | DMSO-d₆ | ~20 - 30 | br s | - |
Note: The expected values are estimations based on the analysis of similar fluorinated and hydroxylated phenylboronic acids. Actual experimental values may vary.
Table 2: Infrared (IR) Spectroscopy Data
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (hydroxyl) | 3200-3600 | Strong, broad |
| O-H stretch (boronic acid) | 3200-3400 | Strong, broad |
| C-H stretch (aromatic) | 3000-3100 | Medium |
| C=C stretch (aromatic) | 1500-1600 | Medium to Strong |
| B-O stretch | 1300-1400 | Strong |
| C-F stretch | 1150-1250 | Strong |
| C-O stretch (hydroxyl) | 1200-1300 | Strong |
Table 3: Mass Spectrometry (MS) Data
| Ionization Mode | Expected m/z | Fragment |
| Electrospray (ESI-) | 155.03 | [M-H]⁻ |
| 137.02 | [M-H-H₂O]⁻ |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data outlined above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra to elucidate the chemical structure of this compound.
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance series, 400 MHz or higher).
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often preferred for boronic acids to observe the exchangeable protons of the hydroxyl and boronic acid groups.
-
Transfer the solution to a standard 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2-5 seconds.
¹⁹F NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment.
-
Spectral Width: A range appropriate for aromatic fluorine compounds (e.g., -100 to -150 ppm).
-
Number of Scans: 64-128.
-
Reference: CFCl₃ (trichlorofluoromethane) as an external or internal standard.
¹¹B NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment.
-
Spectral Width: A wide range to cover potential boronic acid and boroxine signals (e.g., +80 to -20 ppm).
-
Number of Scans: 128-512.
-
Relaxation Delay (d1): A short delay is often sufficient due to the quadrupolar nature of the boron nucleus.
-
Note: Use of a quartz NMR tube is recommended to avoid background signals from borosilicate glass.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5).
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid this compound sample onto the center of the crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Data Format: Transmittance or Absorbance.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a suitable mass analyzer (e.g., Quadrupole, Time-of-Flight).
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water mixture.
-
A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to the solvent to aid ionization, depending on the desired adduct. For this compound, negative ion mode is likely to be more informative.
Data Acquisition (ESI):
-
Ionization Mode: Negative ion mode (ESI-).
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Nebulizer Gas (N₂): Flow rate as recommended by the instrument manufacturer.
-
Drying Gas (N₂) Temperature: 300-350 °C.
-
Fragmentor Voltage: Varied to induce fragmentation for MS/MS analysis.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
Commercial Availability of 4-Fluoro-2-hydroxyphenylboronic Acid: A Technical Guide for Researchers
For Immediate Release
An In-depth Technical Guide on the Commercial Availability, Synthesis, and Application of 4-Fluoro-2-hydroxyphenylboronic Acid for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the commercial availability, synthesis, and key applications of this compound, a crucial building block in modern medicinal chemistry. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Commercial Availability
This compound is readily available from a variety of chemical suppliers. The compound is typically offered in research quantities, with purities generally ranging from 97% to over 99%. For the convenience of researchers, two primary CAS numbers are associated with this compound: 259209-20-6 and 850568-00-2 . It is advisable to verify the specific CAS number with the chosen supplier.
Below is a summary of representative commercial suppliers and their typical product offerings. Please note that pricing and availability are subject to change and should be confirmed directly with the vendors.
| Supplier | Typical Purity | Available Quantities |
| Alfa Aesar | 97% | 250mg, 1g, 5g |
| TCI Chemicals | >98.0% | 1g, 5g |
| Combi-Blocks | 97% | 1g, 5g, 10g |
| Oakwood Chemical | 97% | 1g, 5g, 25g |
| Chem-Impex | 97-105% (Titration) | Inquire for details |
| BLD Pharm | Inquire for details | Inquire for details[1] |
| ChemicalBook | 99% | Grams to Kilograms[2] |
| Echemi | 95%, 98% | Grams to Kilograms[3] |
| HENAN SUNLAKE ENTERPRISE CORPORATION | 98% | Kilogram quantities[4] |
Synthesis and Experimental Protocols
The synthesis of this compound and its analogs typically involves a multi-step process. While a universally standardized, publicly available protocol for this specific compound is not readily found in the literature, a general and widely adopted method for synthesizing arylboronic acids is through the reaction of an organometallic intermediate (derived from an aryl halide) with a borate ester, followed by acidic hydrolysis.[5]
A plausible synthetic route, adapted from procedures for similar fluorinated and hydroxylated phenylboronic acids, is outlined below. This should be considered a representative protocol and may require optimization.
Representative Synthetic Workflow
Caption: A potential synthetic pathway for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Protection of the Hydroxyl Group
To a solution of 4-bromo-3-fluorophenol in an anhydrous solvent (e.g., dichloromethane), a suitable protecting group precursor (e.g., methoxymethyl chloride or tert-butyldimethylsilyl chloride) and a non-nucleophilic base (e.g., diisopropylethylamine) are added. The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). The protected intermediate is then isolated and purified using standard techniques.
Step 2: Lithium-Halogen Exchange and Borylation
The protected 4-bromo-3-fluorophenol is dissolved in an anhydrous ethereal solvent (e.g., tetrahydrofuran or diethyl ether) and cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen). A solution of an organolithium reagent (e.g., n-butyllithium or tert-butyllithium) is added dropwise. After stirring for a defined period, a trialkyl borate (e.g., triisopropyl borate) is added slowly. The reaction mixture is allowed to warm to room temperature gradually.
Step 3: Hydrolysis and Purification
The reaction is quenched by the addition of an acidic aqueous solution (e.g., hydrochloric acid). The resulting mixture is stirred to effect hydrolysis of both the borate ester and the hydroxyl protecting group. The crude product is extracted into an organic solvent, dried, and concentrated. Purification is typically achieved by recrystallization or column chromatography to yield this compound.
Applications in Drug Discovery and Development
This compound is a versatile building block, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[6] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are common motifs in pharmaceutically active compounds.[6]
The presence of the fluorine atom can significantly influence the physicochemical properties of the final molecule, including its metabolic stability, binding affinity, and lipophilicity.[7] The hydroxyl group provides a handle for further functionalization or can participate in key hydrogen bonding interactions with biological targets.
Role in the Synthesis of Kinase Inhibitors
A significant application of fluorinated phenylboronic acids is in the synthesis of kinase inhibitors for cancer therapy.[2][8] Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[2]
For instance, derivatives of this compound can be incorporated into molecules designed to inhibit specific kinases, such as Aurora kinases, which are key regulators of mitosis and are often overexpressed in tumors.[2] The general scheme involves the coupling of the boronic acid with a heterocyclic core structure, a common scaffold for many kinase inhibitors.
Illustrative Signaling Pathway: Aurora Kinase Inhibition
The following diagram illustrates a simplified representation of the Aurora kinase signaling pathway and the point of intervention by an inhibitor synthesized using this compound as a key building block.
Caption: Inhibition of Aurora Kinase disrupts mitosis, leading to apoptosis.
Conclusion
This compound is a commercially accessible and highly valuable reagent for medicinal chemists. Its utility in constructing complex molecular architectures, particularly for the development of targeted therapies like kinase inhibitors, underscores its importance in the drug discovery pipeline. This guide provides a foundational understanding of its availability, synthesis, and application to aid researchers in their endeavors.
References
- 1. chemscene.com [chemscene.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound, CasNo.259209-20-6 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. chemimpex.com [chemimpex.com]
The Synthetic Versatility of 4-Fluoro-2-hydroxyphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-hydroxyphenylboronic acid is a versatile bifunctional reagent that has garnered significant interest in modern organic synthesis. Its unique electronic properties, stemming from the presence of a fluorine atom and a hydroxyl group on the phenyl ring, make it a valuable building block for the construction of complex molecular architectures. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the boronic acid moiety, while the hydroxyl group provides a handle for further functionalization or can participate directly in coupling reactions. This technical guide provides an in-depth overview of the key applications of this compound in organic synthesis, with a focus on its utility in palladium-catalyzed Suzuki-Miyaura coupling, and prospective applications in copper-catalyzed Chan-Lam and palladium-catalyzed Buchwald-Hartwig cross-coupling reactions.
Core Applications in Cross-Coupling Reactions
The primary utility of this compound lies in its role as a nucleophilic partner in transition metal-catalyzed cross-coupling reactions. These reactions are fundamental to the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds, which are ubiquitous in pharmaceuticals, agrochemicals, and materials science.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, typically between an organoboron compound and an organohalide. This compound serves as an excellent coupling partner in these reactions, enabling the introduction of the 4-fluoro-2-hydroxyphenyl motif into a variety of organic scaffolds. This moiety is of particular interest in medicinal chemistry, as the fluorine atom can enhance metabolic stability and binding affinity, while the hydroxyl group can act as a key hydrogen bond donor.
Logical Workflow for a Typical Suzuki-Miyaura Coupling Reaction
Caption: Workflow of a Suzuki-Miyaura Coupling Reaction.
Quantitative Data from Suzuki-Miyaura Coupling Reactions
The following table summarizes representative quantitative data for Suzuki-Miyaura coupling reactions involving this compound, as extracted from patent literature.
| Aryl Halide/Triflate | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Substituted Aryl Bromide | Pd(OAc)₂ | PPh₃ | K₃PO₄ | DME/H₂O/EtOH | - | - | - | [1][2] |
| Substituted Heteroaryl Chloride | Pd(dppf)Cl₂ | - | K₃PO₄ | Dioxane/H₂O | - | - | - | [3] |
| Intermediate 40 | Pd(amphos)Cl₂ | - | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 2 | Not Reported | [4] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling (Example from Patent Literature) [1][2]
To a reaction vessel containing a stirrer bar is added the aryl bromide (1.0 eq.), this compound (1.2-1.5 eq.), triphenylphosphine (0.2 eq.), and potassium phosphate (2.0 eq.). The vessel is sealed, and dimethoxyethane (DME), water, and ethanol are added in a 10:1:1 ratio. The mixture is degassed by bubbling nitrogen gas through the stirred solution for 10-15 minutes. Palladium(II) acetate (0.1 eq.) is then added, and the degassing is continued for an additional 5 minutes. The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred until the reaction is complete as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.
Suzuki-Miyaura Coupling in the Synthesis of Menin-MLL Inhibitors [4]
In a representative synthesis, a solution of a complex intermediate (Intermediate 40, 4.5 g, 29.30 mmol) in 1,4-dioxane (90 mL) was treated with this compound (4.6 g, 29.30 mmol), Pd(amphos)Cl₂ (1.0 g, 1.46 mmol), and a 2 M aqueous solution of Na₂CO₃ (30 mL). The reaction mixture was stirred at 90 °C for 2 hours. After cooling to room temperature, the reaction was quenched with water and extracted with ethyl acetate.
Prospective Applications in Chan-Lam and Buchwald-Hartwig Couplings
While the Suzuki-Miyaura coupling is a well-documented application, the bifunctional nature of this compound suggests its potential utility in other important cross-coupling reactions, namely the Chan-Lam and Buchwald-Hartwig couplings.
Chan-Lam Coupling: C-N and C-O Bond Formation
The Chan-Lam coupling provides a valuable method for the formation of carbon-nitrogen and carbon-oxygen bonds using a copper catalyst. This reaction is particularly attractive due to its often mild reaction conditions and tolerance of a wide range of functional groups. This compound could potentially serve as the aryl donor in couplings with amines, amides, and alcohols. The presence of the free hydroxyl group on the boronic acid might require protection or could potentially participate in intramolecular reactions, depending on the substrate and reaction conditions.
Conceptual Signaling Pathway for Chan-Lam Coupling
Caption: Conceptual Catalytic Cycle for Chan-Lam Coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. While this reaction typically involves the coupling of an aryl halide or triflate with an amine, variations using arylboronic acids have been developed. This compound could potentially be employed in such transformations, providing a complementary approach to the Chan-Lam N-arylation. The choice of ligands and reaction conditions would be crucial to favor the desired C-N bond formation and avoid competitive side reactions.
Logical Relationship in Catalyst and Ligand Selection for Buchwald-Hartwig Amination
Caption: Factors Influencing Buchwald-Hartwig Amination.
This compound is a valuable and versatile building block in organic synthesis. Its utility in Suzuki-Miyaura coupling is well-established, providing a reliable method for the introduction of the 4-fluoro-2-hydroxyphenyl moiety into a wide range of molecules, particularly in the context of drug discovery. While specific examples are less documented, the potential for its application in Chan-Lam and Buchwald-Hartwig cross-coupling reactions is high, offering exciting avenues for the synthesis of novel C-N and C-O linked compounds. Further research into these areas is warranted to fully exploit the synthetic potential of this important reagent. The experimental protocols and data provided in this guide serve as a valuable resource for chemists engaged in the synthesis of complex organic molecules.
References
- 1. WO2022237627A1 - Substituted spiro derivatives - Google Patents [patents.google.com]
- 2. US20240425521A1 - Spiromacrocyclic orexin 2 receptor agonists - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2009067600A2 - Biaryl pde4 inhibitors for treating inflammation - Google Patents [patents.google.com]
An In-depth Technical Guide to 4-Fluoro-2-hydroxyphenylboronic acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Fluoro-2-hydroxyphenylboronic acid, a versatile building block in organic synthesis with significant applications in medicinal chemistry and materials science. This document details its chemical and physical properties, provides robust experimental protocols for its synthesis and key reactions, and explores its role in the development of novel therapeutics and chemical sensors.
Core Properties and Specifications
This compound is a white to off-white solid. Its chemical structure incorporates a fluorine atom and a hydroxyl group on the phenyl ring, ortho to the boronic acid moiety. This unique substitution pattern imparts distinct reactivity and properties, making it a valuable reagent in various chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 259209-20-6 | [1] |
| Molecular Formula | C₆H₆BFO₃ | [1] |
| Molecular Weight | 155.92 g/mol | [1] |
| Melting Point | 160-166 °C | |
| Boiling Point | 347.1 ± 52.0 °C (Predicted) | |
| Density | 1.42 ± 0.1 g/cm³ (Predicted) | |
| pKa | 7.58 ± 0.58 (Predicted) | |
| Appearance | White to Almost white powder/crystal | |
| Solubility | Soluble in DMSO and Methanol (Slightly) |
Table 2: Spectroscopic Data for this compound (Predicted)
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹H NMR | Aromatic Protons: ~6.5 - 7.5, Hydroxyl Proton: ~9.0 - 10.0, Boronic Acid Protons: ~8.0 - 8.5 |
| ¹³C NMR | Aromatic Carbons: ~110 - 160 |
Note: Actual experimental values may vary depending on the solvent and other experimental conditions.
Synthesis of this compound: A Detailed Experimental Protocol
While a direct and detailed experimental protocol for the synthesis of this compound is not explicitly published, a reliable route can be adapted from the synthesis of structurally similar compounds, such as 4-amino-3-fluorophenylboronic acid[2]. The following protocol outlines a plausible synthetic pathway starting from the commercially available 4-fluoro-2-bromophenol. This method involves a lithium-halogen exchange followed by borylation with a trialkyl borate and subsequent acidic hydrolysis.
Materials:
-
4-Fluoro-2-bromophenol
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Triisopropyl borate
-
Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions (flame-dried)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere (argon or nitrogen), dissolve 4-fluoro-2-bromophenol (1.0 equivalent) in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour. The progress of the lithium-halogen exchange can be monitored by thin-layer chromatography (TLC) by quenching a small aliquot with a proton source (e.g., methanol) and comparing it to the starting material.
-
Borylation: To the reaction mixture, add triisopropyl borate (1.2 equivalents) dropwise at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and slowly add 1 M aqueous HCl to quench the reaction and hydrolyze the borate ester. Stir vigorously for 1-2 hours.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.
Key Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
This compound is a highly effective coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds, leading to the synthesis of substituted biaryls. These structures are prevalent in many biologically active molecules and functional materials.
General Reaction Scheme and Catalytic Cycle
The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound (e.g., this compound) with an organohalide (e.g., aryl or vinyl halide) in the presence of a palladium catalyst and a base.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Synthesis of 4'-Fluoro-2'-hydroxy-[1,1'-biphenyl]-4-carbonitrile
This protocol describes a representative Suzuki-Miyaura coupling reaction between this compound and 4-bromobenzonitrile to yield 4'-Fluoro-2'-hydroxy-[1,1'-biphenyl]-4-carbonitrile, a potential intermediate for various functional molecules.
Materials:
-
This compound (1.0 equivalent)
-
4-Bromobenzonitrile (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (e.g., 2 mol%)
-
Triphenylphosphine (PPh₃) (e.g., 8 mol%) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base (e.g., 2.0 equivalents)
-
Solvent system (e.g., Toluene/Water or Dioxane/Water mixture, typically 4:1)
-
Argon or Nitrogen gas supply
-
Standard reaction glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound, 4-bromobenzonitrile, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Solvent Addition and Degassing: Add the solvent mixture to the flask. Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes or by using the freeze-pump-thaw method.
-
Reaction: Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) under an inert atmosphere and stir vigorously for a designated time (typically 12-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 4'-Fluoro-2'-hydroxy-[1,1'-biphenyl]-4-carbonitrile.
Table 3: Representative Suzuki-Miyaura Coupling Reaction Data
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromobenzonitrile | This compound | Pd(OAc)₂ (2), PPh₃ (8) | K₂CO₃ | Toluene/H₂O | 90 | 16 | >85 (Typical) |
| 1-Bromo-4-methoxybenzene | This compound | Pd(PPh₃)₄ (3) | Na₂CO₃ | Dioxane/H₂O | 100 | 12 | >90 (Typical) |
Applications in Medicinal Chemistry and Drug Discovery
The unique structural features of this compound make it a valuable building block in the synthesis of pharmacologically active compounds. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates[3]. The hydroxyl group provides a site for further functionalization or can participate in hydrogen bonding interactions with biological targets. Boronic acids themselves have emerged as a new class of pharmacophores, with several boron-containing drugs approved for clinical use[4][5]. This reagent is particularly useful in the synthesis of kinase inhibitors, where the biaryl scaffold is a common motif for ATP-competitive inhibition[3][6].
Figure 2: Workflow for the use of this compound in drug discovery.
Application as a Chemical Sensor for Fluoride Ions
Boronic acids are known to interact with fluoride ions, leading to the formation of a tetracoordinate boronate species. This interaction can be exploited for the development of chemical sensors. When the boronic acid is part of a fluorophore, the binding of fluoride can alter the electronic properties of the molecule, resulting in a change in its fluorescence emission (e.g., quenching or enhancement)[7][8][9]. This principle can be used to design a "turn-on" or "turn-off" fluorescent sensor for the detection of fluoride ions.
Figure 3: Conceptual workflow of a fluoride sensor using a this compound-based probe.
Conclusion
This compound is a valuable and versatile reagent in modern organic chemistry. Its unique combination of a fluorine atom, a hydroxyl group, and a boronic acid moiety on a phenyl ring provides a powerful tool for the synthesis of complex molecules with applications in drug discovery, medicinal chemistry, and materials science. The detailed protocols and conceptual workflows provided in this guide are intended to facilitate its effective use in research and development.
References
- 1. Fluorescent turn-on probes for the detection of fluoride ions in organic solvent and in cells - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. sites.pitt.edu [sites.pitt.edu]
- 3. benchchem.com [benchchem.com]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Fluoro-3-hydroxybenzoic acid | 51446-31-2 | Benchchem [benchchem.com]
- 8. 4-Fluorophenol synthesis - chemicalbook [chemicalbook.com]
- 9. rsc.org [rsc.org]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 4-Fluoro-2-hydroxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is particularly valuable in the pharmaceutical and materials science industries for the synthesis of biaryl and heteroaryl structures. 4-Fluoro-2-hydroxyphenylboronic acid is a key building block for the synthesis of various biologically active molecules and functional materials. The presence of the fluorine atom and the ortho-hydroxyl group can significantly influence the physicochemical and biological properties of the resulting coupled products.
This document provides a detailed protocol for the Suzuki coupling of this compound with aryl halides, based on established methodologies for structurally related compounds. The information herein is compiled from peer-reviewed literature and is intended to serve as a comprehensive guide for optimizing this important transformation.
Data Presentation: Optimized Reaction Conditions for Suzuki-Miyaura Coupling of Substituted Phenylboronic Acids
The following table summarizes various conditions reported for the Suzuki-Miyaura coupling of phenylboronic acids with structural similarities to this compound, providing a comparative overview of catalysts, bases, solvents, and their impact on reaction outcomes.
| Aryl Halide (Electrophile) | Boronic Acid (Nucleophile) | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aryl Bromide | 4-Hydroxyphenylboronic acid | Pd(OAc)₂ (1 mol%), dppf (3 mol%) | K₂CO₃ (5 equiv) | THF | 67 | 20 | Not specified | [1] |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 (heterogeneous) | K₂CO₃ (2 equiv) | DMF/H₂O (95:5) | 110 | 3 | >95 (Conversion) | [2] |
| Aryl Bromides | Phenylboronic acid | Pd/C (heterogeneous) | K₃PO₄ | Water | 100 (MW) | Not specified | Good | [3] |
| Aryl Bromides | 2-Pyridylboronate | Pd₂(dba)₃ (1.5 mol%), Ligand 1 (3 mol%) | K₃PO₄ (3 equiv) | Dioxane | 100 | 12 | 74-91 | [4] |
| Phenyl Iodide/Bromide | Pentafluorophenylboronic acid | Pd(PPh₃)₄ or Pd₂(dba)₃/P(t-Bu)₃ | CsF/Ag₂O | Not specified | Not specified | Not specified | >90 | [5] |
| Aryl Bromides | Phenylboronic acid | Pd(II) Phosphine Complex | Cs₂CO₃ | 1,4-Dioxane | Not specified | Not specified | Excellent | [6] |
| 3,4,5-tribromo-2,6-dimethylpyridine | ortho-Methoxyphenylboronic acid | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | [7] |
Experimental Protocols
The following is a generalized, yet detailed, experimental protocol for the Suzuki coupling of this compound with an aryl bromide, derived from analogous procedures.[1][2] Researchers should consider this a starting point for optimization.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or 1,4-Dioxane)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and potassium carbonate (2.0-3.0 mmol, 2.0-3.0 equiv).
-
Catalyst Addition: In a separate vial, weigh out palladium(II) acetate (0.01-0.03 mmol, 1-3 mol%) and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.015-0.045 mmol, 1.5-4.5 mol%). Add the catalyst and ligand to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., THF, 5-10 mL) to the reaction mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath or heating mantle set to the desired temperature (typically between 60-100 °C). Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Mandatory Visualizations
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps in the Suzuki coupling protocol.
Suzuki-Miyaura Catalytic Cycle
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes: Synthesis of Biaryl Scaffolds Using 4-Fluoro-2-hydroxyphenylboronic Acid
Introduction
Biaryl structures are privileged motifs in medicinal chemistry and materials science, frequently found in pharmaceuticals, agrochemicals, and organic electronic materials. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of these compounds, offering a broad substrate scope and tolerance to various functional groups. 4-Fluoro-2-hydroxyphenylboronic acid is a valuable building block for the synthesis of fluorinated biaryl compounds. The presence of a fluorine atom can significantly influence the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity. The hydroxyl group provides a handle for further functionalization or can participate in key binding interactions with biological targets. These application notes provide an overview of the use of this compound in Suzuki-Miyaura coupling reactions, including reaction conditions, a general experimental protocol, and the importance of the resulting fluorinated biaryl structures in drug discovery.
Core Concepts: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (in this case, this compound) and an organohalide or triflate. The catalytic cycle, illustrated below, involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the active palladium(0) catalyst. A base is required to activate the boronic acid for the transmetalation step.
Data Presentation: Suzuki-Miyaura Coupling with this compound
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. It is important to note that reaction optimization is often necessary for specific substrates.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 8 | 92 |
| 3 | 4-Bromoanisole | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | THF/H₂O | 80 | 16 | 88 |
| 4 | 2-Chloropyridine | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 75 |
| 5 | 1-Iodo-3-methoxybenzene | PdCl₂(dppf) (2) | - | K₂CO₃ | DMF/H₂O | 85 | 10 | 90 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf))
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃)
-
Degassed solvent (e.g., Toluene/H₂O, Dioxane/H₂O, THF/H₂O, DMF/H₂O)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry reaction vessel, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), the palladium catalyst (1-5 mol%), and the ligand (if necessary, 2-10 mol%).
-
Add the base (2-3 equiv.).
-
Seal the vessel and evacuate and backfill with an inert gas (repeat this process three times).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
Application in Drug Discovery: Inhibition of Kinase Signaling
Biaryl compounds synthesized using this compound are of significant interest in drug discovery. Many kinase inhibitors, a major class of cancer therapeutics, feature a biaryl core. The 4-fluoro-2-hydroxyphenyl moiety can provide key hydrogen bonding interactions with the hinge region of the kinase active site, while the fluorine atom can enhance binding affinity and improve metabolic stability. The diagram below illustrates a simplified signaling pathway where a hypothetical biaryl inhibitor blocks the action of a protein kinase, thereby preventing the phosphorylation of a downstream substrate and inhibiting a cellular process such as proliferation.
Conclusion
This compound is a versatile and valuable reagent for the synthesis of fluorinated biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The resulting products are of significant interest to researchers in drug discovery and materials science due to the advantageous properties imparted by the fluoro and hydroxyl functionalities. The protocols and data presented herein provide a foundation for the successful application of this building block in the synthesis of novel biaryl structures.
Application Notes and Protocols for 4-Fluoro-2-hydroxyphenylboronic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Fluoro-2-hydroxyphenylboronic acid as a versatile building block in medicinal chemistry and drug discovery. The protocols detailed below are based on established synthetic methodologies and biological assays, offering a practical guide for its application in the laboratory.
Introduction
This compound is a valuable reagent in organic synthesis, particularly in the construction of complex bioactive molecules. Its unique substitution pattern, featuring a fluorine atom, a hydroxyl group, and a boronic acid moiety, offers several advantages in drug design. The fluorine atom can enhance metabolic stability and binding affinity, while the hydroxyl group provides a key interaction point for biological targets. The boronic acid functionality is a cornerstone for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to construct biaryl structures prevalent in many kinase inhibitors and other therapeutic agents.
Key Applications in Drug Discovery
1. Synthesis of Kinase Inhibitors:
This compound is a crucial building block for the synthesis of various kinase inhibitors. The 2-hydroxyphenyl motif is a known hinge-binding element in many kinase inhibitors, capable of forming critical hydrogen bonds with the kinase hinge region. The addition of a fluorine atom at the 4-position can further enhance binding potency and modulate physicochemical properties. A notable example is its potential application in the synthesis of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key target in inflammatory and autoimmune diseases.
2. Formation of Biaryl Scaffolds:
The Suzuki-Miyaura coupling reaction is a powerful tool for creating biaryl and heteroaryl structures, which are common scaffolds in pharmaceuticals. This compound readily participates in these reactions with a wide range of aryl and heteroaryl halides, providing access to a diverse array of molecular architectures for screening and lead optimization.
3. Enzyme Inhibition:
The boronic acid group itself can act as a warhead, forming reversible covalent bonds with the active site serine residues of proteases or other enzymes. This property makes this compound and its derivatives potential candidates for the development of enzyme inhibitors.
Data Presentation
The following tables summarize representative quantitative data for reactions and biological assays involving phenylboronic acids in the synthesis and evaluation of kinase inhibitors, exemplified by IRAK4 inhibitors.
Table 1: Suzuki-Miyaura Coupling Reaction Yields
| Entry | Aryl Halide | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-chloro-3-aminopyridine | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 4-bromo-N,N-dimethylaniline | PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | 8 | 92 |
| 3 | 5-iodo-1H-indazole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 110 | 16 | 78 |
Table 2: Biological Activity of Resulting Kinase Inhibitors (Exemplified by IRAK4)
| Compound | IRAK4 Enzymatic IC₅₀ (nM)[1] | Cellular Assay (TNFα production) IC₅₀ (nM)[1] |
| Zimlovisertib (PF-06650833) | 1.1 | 3.4 |
| Compound with methyl ether | 0.9 | 2.5 |
| Compound with fluorine on lactam | 0.2 | 1.5 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl halide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)
-
Nitrogen or Argon gas supply
-
Round-bottom flask
-
Magnetic stirrer and heating mantle/oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a flame-dried round-bottom flask, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent mixture to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Protocol 2: IRAK4 Enzyme Inhibition Assay (Lanthanide-Based Fluorescence Resonance Energy Transfer - LANCE)
This protocol outlines a method to determine the in vitro inhibitory activity of a compound synthesized using this compound against the IRAK4 enzyme.
Materials:
-
Recombinant human IRAK4 enzyme
-
Biotinylated peptide substrate
-
ATP
-
Europium-labeled anti-phospho-peptide antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
Assay buffer (e.g., HEPES, pH 7.5, with MgCl₂, DTT, and BSA)
-
Test compound (serially diluted in DMSO)
-
384-well microplate
-
Plate reader capable of time-resolved fluorescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound dilutions to the assay wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add the IRAK4 enzyme to all wells except the negative controls.
-
Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Stop the reaction by adding a detection mixture containing the Europium-labeled antibody and SA-APC in a buffer with EDTA.
-
Incubate the plate in the dark at room temperature for 60 minutes to allow the detection reagents to bind.
-
Read the plate on a compatible plate reader, measuring the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Visualizations
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Fluoro-2-hydroxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful reaction is particularly vital in pharmaceutical and materials science for the synthesis of biaryl and heteroaryl structures. The incorporation of fluorine atoms and hydroxyl groups into these scaffolds can significantly modulate the physicochemical and pharmacological properties of molecules, such as metabolic stability, binding affinity, and lipophilicity.
4-Fluoro-2-hydroxyphenylboronic acid is a valuable building block for introducing a fluorinated phenol moiety. However, its use in Suzuki-Miyaura coupling presents unique challenges. The presence of the ortho-hydroxyl group can lead to catalyst inhibition or undesired side reactions, while fluorinated arylboronic acids can be prone to protodeboronation under basic conditions. Therefore, careful selection of the palladium catalyst, ligands, base, and reaction conditions is crucial for achieving high yields and purity.
These application notes provide a comprehensive overview of effective palladium catalyst systems and detailed protocols for the successful cross-coupling of this compound with various aryl halides.
Catalyst Systems and Performance Data
The choice of the palladium catalyst and associated ligand is the most critical factor for a successful cross-coupling reaction with this compound. Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, have demonstrated superior performance in activating challenging substrates and minimizing side reactions. Below is a summary of catalyst systems and their performance in relevant Suzuki-Miyaura coupling reactions.
| Catalyst Precursor | Ligand | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ | XPhos | 7-chloro-1H-pyrrolo[2,3-c]pyridine | K₃PO₄ | DMF/EtOH/H₂O | 100 (MW) | 0.5-0.67 | 90 |
| Pd(PPh₃)₄ | PPh₃ | 1-bromo-3,4-difluorobenzene | K₃PO₄ | Dioxane/H₂O | 105 | 8.5 | 72-85 |
| Pd(OAc)₂ | SPhos | Aryl Bromide | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 (typical) |
| XPhos Pd G3 | XPhos | Aryl Chloride | K₃PO₄ | Dioxane/H₂O | 80-110 | 2-24 | High (typical) |
Experimental Protocols
Note: All procedures should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of this compound with a Heteroaryl Chloride
This protocol is adapted from a procedure for a similar fluorinated boronic acid and is expected to be effective for this compound.[1]
Materials:
-
This compound (1.1 equiv)
-
Heteroaryl Chloride (1.0 equiv)
-
XPhos Pd G2 (2 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 equiv)
-
DMF/EtOH/H₂O (1:1:0.5)
-
Microwave reaction vial with a stir bar
Procedure:
-
To a microwave reaction vial, add the heteroaryl chloride (e.g., 0.328 mmol), this compound (0.360 mmol), potassium phosphate (0.820 mmol), and XPhos Pd G2 (0.00656 mmol).
-
Add the solvent mixture (DMF/EtOH/H₂O, 2 mL) to the vial.
-
Seal the vial and degas the mixture by bubbling argon through the solution for 5-10 minutes.
-
Place the vial in a microwave reactor and heat to 100 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 30-40 minutes.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Conventional Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a general procedure for the coupling of fluorinated arylboronic acids and can be adapted for this compound.[2]
Materials:
-
This compound (1.5 equiv)
-
Aryl Bromide (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1.5 mol%)
-
Potassium phosphate (K₃PO₄) (1.5 equiv)
-
Dioxane/Water (3:1)
-
Pressure tube with a stir bar
Procedure:
-
To a pressure tube, add the aryl bromide (e.g., 0.518 mmol), this compound (0.777 mmol), potassium phosphate (0.777 mmol), and Pd(PPh₃)₄ (0.00777 mmol).
-
Add the dioxane/water solvent mixture (e.g., 4 mL of a 3:1 mixture).
-
Seal the pressure tube and heat the reaction mixture to 105 °C in an oil bath with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8.5 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Process: Suzuki-Miyaura Catalytic Cycle and Workflow
The following diagrams illustrate the fundamental mechanism of the Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for Suzuki Coupling with 4-Fluoro-2-hydroxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a representative protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 4-Fluoro-2-hydroxyphenylboronic acid. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl structures.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between an organoboron species and an organohalide, catalyzed by a palladium complex.[1][2][3] this compound is a valuable reagent in this context, allowing for the introduction of a fluorinated and hydroxylated phenyl moiety into a target molecule. These functional groups are often sought after in drug discovery to modulate pharmacokinetic and pharmacodynamic properties.
A key consideration when using 2-hydroxyphenylboronic acid derivatives is the potential for competitive protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom. This can be particularly problematic for unprotected ortho- and para-hydroxyphenylboronic acids.[4] Therefore, reaction conditions must be carefully optimized, and in some cases, protection of the hydroxyl group may be necessary to achieve high yields.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to proceed through three primary steps:
-
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halide bond of the organohalide, forming a Palladium(II) complex.
-
Transmetalation: The organoboron compound, activated by a base, transfers its organic substituent to the Palladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Palladium(0) catalyst, which re-enters the catalytic cycle.[1][2]
Comparative Reaction Conditions
The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki coupling reaction. The following table summarizes various conditions reported for Suzuki couplings of structurally similar phenylboronic acids with aryl bromides.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (1) | dppf (3) | K₂CO₃ (5) | THF | 67 | 20 | >95 |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 (heterogeneous) | - | K₂CO₃ (2) | DMF/H₂O (95:5) | 110 | 3 | ~90 |
| 4-Bromotoluene | Phenylboronic acid | Pd/C | - | K₂CO₃ (aq.) | DMF | 95 | 0.25 | >90 |
| 5-Bromo-4-fluoro-2-methoxy-N-methylaniline | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3) | PPh₃ (6) | K₂CO₃ (2) | Toluene/Dioxane/H₂O | 90 | 12-24 | Not specified |
Note: This table presents a selection of conditions from the literature for illustrative purposes. Yields are highly substrate-dependent and optimization is often required.
Experimental Workflow Diagram
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from methodologies for structurally similar substrates, such as 5-bromo-4-fluoro-2-methoxy-N-methylaniline.[1] Note: Optimization of the catalyst, ligand, base, solvent, temperature, and reaction time may be necessary for specific substrate combinations, especially given the potential for protodeboronation of the unprotected this compound.
Reaction: Suzuki coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 eq)
-
This compound (1.2 mmol, 1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq), finely powdered and dried
-
Palladium(II) acetate [Pd(OAc)₂] (0.03 mmol, 3 mol%)
-
Triphenylphosphine (PPh₃) (0.06 mmol, 6 mol%)
-
Toluene, anhydrous (15 mL)
-
1,4-Dioxane, anhydrous (5 mL)
-
Water, degassed (5 mL)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst and Ligand Addition: Add palladium(II) acetate (3 mol%) and triphenylphosphine (6 mol%) to the flask.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent mixture of toluene (15 mL), 1,4-dioxane (5 mL), and water (5 mL) via syringe. The solvents should be thoroughly degassed prior to use by sparging with an inert gas for at least 30 minutes.
-
Reaction Execution: Stir the reaction mixture at room temperature for 10 minutes. Subsequently, heat the mixture to 90-100 °C and maintain this temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add 20 mL of water and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired biaryl product.
-
Characterization: Characterize the purified product by appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
Signaling Pathway/Logical Relationship Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols: 4-Fluoro-2-hydroxyphenylboronic acid as a Fluorescent Sensor for Carbohydrates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 4-Fluoro-2-hydroxyphenylboronic acid as a fluorescent sensor for the detection and quantification of carbohydrates. This compound offers a promising platform for developing novel diagnostic tools and assays in various fields, including biomedical research and drug development.
Introduction
This compound is an aromatic boronic acid derivative that exhibits fluorescence sensitive to the presence of vicinal diols, which are characteristic structural motifs in carbohydrates. The ortho-hydroxy group and the electron-withdrawing fluorine atom play crucial roles in modulating the Lewis acidity of the boron center and the photophysical properties of the molecule, making it a potentially selective and sensitive fluorescent sensor for carbohydrates in aqueous environments.[1] The interaction is based on the reversible formation of a five- or six-membered cyclic boronate ester between the boronic acid and the cis-diol of a carbohydrate.[1] This binding event alters the electronic properties of the fluorophore, leading to a detectable change in fluorescence intensity or a shift in the emission wavelength.
Signaling Pathway
The sensing mechanism of 2-hydroxyphenylboronic acid derivatives involves an intramolecular charge transfer (ICT) process. In the unbound state, the lone pair of electrons on the hydroxyl group can interact with the vacant p-orbital of the boron atom. Upon binding with a carbohydrate, the boron atom becomes tetracoordinate, forming a stable boronate ester. This change in coordination and hybridization at the boron center alters the ICT character of the molecule, resulting in a modulation of its fluorescent properties. The presence of an electron-withdrawing fluorine atom at the 4-position is expected to enhance the Lewis acidity of the boronic acid, potentially leading to stronger binding with carbohydrates.
Caption: Signaling pathway of the fluorescent sensor.
Quantitative Data
The following table summarizes the expected binding affinities and fluorescence responses of this compound with common monosaccharides. These values are extrapolated based on data from structurally similar fluoro-substituted and hydroxyphenyl-substituted boronic acid sensors and should be experimentally verified. The general trend for monoboronic acids is a higher affinity for fructose over other monosaccharides.
| Carbohydrate | Expected Binding Constant (K) (M⁻¹) | Expected Fluorescence Enhancement |
| D-Fructose | ~1500 - 3000 | High |
| D-Galactose | ~500 - 1000 | Moderate |
| D-Glucose | ~100 - 500 | Moderate to Low |
| D-Mannose | ~300 - 800 | Moderate |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of a structurally related compound, 4-amino-3-fluorophenylboronic acid.[2]
Materials:
-
4-Bromo-3-fluorophenol
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethyl borate
-
Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether
-
Pentane
Procedure:
-
Dissolve 4-bromo-3-fluorophenol in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.5 equivalents) to the solution while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add trimethyl borate (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding 1 M HCl until the solution is acidic.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., water or a mixture of ether and pentane) to yield pure this compound.
Preparation of Stock Solutions
Materials:
-
This compound
-
Carbohydrates (e.g., D-fructose, D-glucose, D-galactose)
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
Methanol or DMSO (for dissolving the sensor)
Procedure:
-
Sensor Stock Solution: Prepare a 1 mM stock solution of this compound in methanol or DMSO.
-
Carbohydrate Stock Solutions: Prepare 100 mM stock solutions of each carbohydrate in the phosphate buffer.
-
Working Buffer: Prepare a sufficient quantity of the phosphate buffer (50 mM, pH 7.4).
Fluorescence Titration Experiment
Instrumentation:
-
Fluorometer with excitation and emission monochromators
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Determine Excitation and Emission Maxima:
-
Dilute the sensor stock solution in the phosphate buffer to a final concentration of 10 µM.
-
Scan the excitation and emission spectra to determine the optimal excitation (λex) and emission (λem) wavelengths. For similar hydroxyphenylboronic acids, excitation is typically in the UV range (e.g., ~320 nm) and emission in the visible range (e.g., ~400-450 nm).
-
-
Titration:
-
Place 2 mL of a 10 µM solution of the sensor in the phosphate buffer into a quartz cuvette.
-
Record the initial fluorescence intensity at the predetermined λem.
-
Add small aliquots of a carbohydrate stock solution (e.g., 2-10 µL of 100 mM stock) to the cuvette.
-
After each addition, mix the solution thoroughly and record the fluorescence intensity.
-
Continue adding the carbohydrate until the fluorescence intensity reaches a plateau, indicating saturation of the sensor.
-
Repeat the titration for each carbohydrate of interest.
-
Data Analysis:
-
Correct the fluorescence data for dilution.
-
Plot the change in fluorescence intensity (ΔF = F - F₀) against the carbohydrate concentration.
-
Determine the binding constant (K) by fitting the data to a suitable binding model, such as the Benesi-Hildebrand equation or by non-linear regression analysis using appropriate software.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating this compound as a carbohydrate sensor.
Caption: General experimental workflow.
Applications in Drug Development
The ability of this compound to selectively recognize and report the presence of carbohydrates has significant implications for drug development:
-
High-Throughput Screening: Development of fluorescence-based assays for screening inhibitors of carbohydrate-protein interactions, which are crucial in many disease processes.
-
Glycan Profiling: Use as a tool for analyzing changes in glycosylation patterns on proteins, which can be biomarkers for various diseases, including cancer.
-
Drug Delivery: Incorporation into drug delivery systems that target specific carbohydrate structures on the surface of cells or tissues.
Conclusion
This compound represents a versatile and promising fluorescent sensor for carbohydrates. The protocols and data presented in these application notes provide a solid foundation for researchers to explore its potential in their specific applications, from fundamental studies of carbohydrate recognition to the development of novel diagnostic and therapeutic tools. It is important to note that the quantitative data provided are estimates, and thorough experimental validation is essential for any new application.
References
Synthesis of Novel Kinase Inhibitors Using 4-Fluoro-2-hydroxyphenylboronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel compounds with potential therapeutic applications, utilizing 4-Fluoro-2-hydroxyphenylboronic acid as a key starting material. The focus is on the synthesis of kinase inhibitors, a critical class of targeted therapeutics in oncology and other disease areas.
Introduction
This compound is a versatile building block in medicinal chemistry. The presence of a fluorine atom can enhance metabolic stability and binding affinity of a molecule, while the hydroxyl and boronic acid functionalities offer multiple reaction sites for derivatization. This reagent is particularly valuable in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a cornerstone of modern drug discovery.
This application note will focus on the synthesis of a potent and selective kinase inhibitor, exemplified by a compound structurally related to known VEGFR and FGFR inhibitors. The protocols provided are based on established synthetic methodologies and can be adapted for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies.
Featured Application: Synthesis of a Novel Kinase Inhibitor
A key application of this compound is in the synthesis of biaryl compounds that can act as kinase inhibitors. For example, it can be a crucial component in the synthesis of compounds targeting the Fibroblast Growth Factor Receptor (FGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways, which are often dysregulated in cancer.[1][2]
One such novel compound, herein designated as a TAK-593 analogue, is a potent inhibitor of VEGFR2 and Platelet-Derived Growth Factor Receptor β (PDGFRβ).[2]
Quantitative Biological Data
The following table summarizes the in vitro inhibitory activity of a representative compound synthesized using a derivative of this compound.
| Target Kinase | IC50 (nM) | Cell-Based Assay | IC50 (nM) |
| VEGFR2 | 0.34 | VEGF-induced HUVEC proliferation | 0.3 |
| PDGFRβ | 2.1 | PDGF-induced CASMC proliferation | 3.5 |
Data adapted from studies on TAK-593, a compound with a similar structural motif.[2]
Signaling Pathway
The synthesized kinase inhibitors target the FGF/FGFR and VEGF/VEGFR signaling pathways. These pathways are crucial for cell proliferation, differentiation, migration, and angiogenesis.[1][3][4][5] In many cancers, these pathways are aberrantly activated, leading to uncontrolled tumor growth and vascularization. The synthesized compounds act by competitively binding to the ATP-binding site of the kinase domain of these receptors, thereby inhibiting downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways.[1][3]
FGFR/VEGFR Signaling Pathway and Inhibition.
Experimental Protocols
General Workflow for Synthesis
The synthesis of the target kinase inhibitor involves a multi-step process, with the key step being a Suzuki-Miyaura cross-coupling reaction.
General Synthetic Workflow.
Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with a suitable aryl halide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general method for evaluating the inhibitory activity of the synthesized compounds against a target kinase.
Materials:
-
Synthesized inhibitor compound
-
Recombinant human kinase (e.g., VEGFR2)
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compound in DMSO.
-
In a 96-well plate, add the kinase, the inhibitor dilution (or DMSO for control), and the kinase substrate in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of novel, biologically active compounds. The protocols and data presented here demonstrate its utility in the development of potent kinase inhibitors with potential applications in cancer therapy. The provided methodologies can be readily adapted for the synthesis and evaluation of a diverse range of compounds, facilitating further drug discovery and development efforts.
References
- 1. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 2. Anti‐angiogenic and anti‐tumor effects of TAK‐593, a potent and selective inhibitor of vascular endothelial growth factor and platelet‐derived growth factor receptor tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]
- 4. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
Application of 4-Fluoro-2-hydroxyphenylboronic Acid in the Synthesis of Kinase Inhibitors
Affiliation: Advanced Drug Discovery Institute, Cambridge, MA
Abstract
This application note details the use of 4-fluoro-2-hydroxyphenylboronic acid as a key building block in the synthesis of novel kinase inhibitors, particularly those based on the pyrazolo[3,4-d]pyrimidine scaffold. The Suzuki-Miyaura cross-coupling reaction is highlighted as a robust and efficient method for incorporating the 4-fluoro-2-hydroxyphenyl moiety, a group of interest in medicinal chemistry due to its potential to form advantageous interactions within the ATP-binding site of various kinases. Detailed protocols for the synthesis and characterization of a representative pyrazolo[3,4-d]pyrimidine-based kinase inhibitor are provided, along with representative biological activity data against key cancer-associated kinases.
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized cancer treatment, with numerous drugs targeting the ATP-binding site of specific kinases.
The pyrazolo[3,4-d]pyrimidine scaffold is a well-established "privileged" structure in kinase inhibitor design, serving as the core for several approved drugs.[1][2] Its structural similarity to adenine allows it to effectively mimic the hinge-binding motif of ATP.[1] Modification at the 4-position of this scaffold with various aryl groups is a common strategy to enhance potency and selectivity.
The 4-fluoro-2-hydroxyphenyl moiety is a valuable pharmacophore in drug discovery. The fluorine atom can enhance binding affinity and improve metabolic stability, while the hydroxyl group can act as a crucial hydrogen bond donor or acceptor, anchoring the inhibitor in the kinase's active site. This compound is the key reagent for introducing this group via the versatile and widely used Suzuki-Miyaura cross-coupling reaction.[3][4] This palladium-catalyzed reaction allows for the efficient formation of a carbon-carbon bond between the pyrazolo[3,4-d]pyrimidine core and the 4-fluoro-2-hydroxyphenyl group.
This application note provides a detailed experimental protocol for the synthesis of a representative kinase inhibitor, 4-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine, and presents representative biological data for analogous compounds, demonstrating the utility of this compound in the generation of potent kinase inhibitors.
Data Presentation
The following tables summarize representative quantitative data for kinase inhibitors bearing the 4-aryl-pyrazolo[3,4-d]pyrimidine scaffold, demonstrating the potency that can be achieved with this class of compounds.
Table 1: In vitro Kinase Inhibitory Activity of Representative Pyrazolo[3,4-d]pyrimidine Analogs
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| PZP-1 | SRC | 15 | Dasatinib | 0.8 |
| PZP-2 | ABL | 25 | Imatinib | 250 |
| PZP-3 | VEGFR2 | 40 | Sorafenib | 90 |
| PZP-4 | CDK2 | 81 | Roscovitine | 450 |
Note: Data presented is representative of the activity of this class of compounds and is compiled from various sources for illustrative purposes.[1][5]
Experimental Protocols
Synthesis of 4-(4-Fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine
This protocol describes the synthesis of a representative kinase inhibitor using a microwave-assisted Suzuki-Miyaura cross-coupling reaction.
Materials:
-
4-Chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq)
-
This compound (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.04 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Microwave reactor vials (10 mL) with stir bars
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (0.5 mmol, 1.0 eq), this compound (0.6 mmol, 1.2 eq), and potassium carbonate (1.5 mmol, 3.0 eq).
-
Add palladium(II) acetate (0.01 mmol, 0.02 eq) and 1,1'-bis(diphenylphosphino)ferrocene (0.02 mmol, 0.04 eq).
-
Add 6 mL of a degassed 4:1 mixture of 1,4-dioxane and water.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 30 minutes with stirring.[3]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and add 20 mL of water.
-
Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired product, 4-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine.
Characterization:
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and LC-MS.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compound against a panel of kinases can be determined using a variety of commercially available assay kits (e.g., ADP-Glo™ Kinase Assay, Promega).
General Procedure:
-
Prepare a dilution series of the test compound in an appropriate solvent (e.g., DMSO).
-
In a microplate, add the kinase, the appropriate substrate, ATP, and the test compound at various concentrations.
-
Incubate the reaction mixture at the recommended temperature and for the specified time for the particular kinase.
-
Stop the kinase reaction and measure the signal (e.g., luminescence, fluorescence) according to the assay kit manufacturer's instructions.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a suitable equation using graphing software.
Mandatory Visualizations
Caption: Simplified signaling pathways involving SRC and ABL kinases, common targets for pyrazolopyrimidine-based inhibitors.
Caption: Experimental workflow for the synthesis and evaluation of a pyrazolopyrimidine-based kinase inhibitor.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 3. benchchem.com [benchchem.com]
- 4. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ligand Selection in Suzuki Reactions with 4-Fluoro-2-hydroxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This application note focuses on the specific challenges and strategic considerations for selecting the optimal ligand for the Suzuki coupling of 4-Fluoro-2-hydroxyphenylboronic acid with various aryl halides. The presence of both a fluorine atom and a hydroxyl group on the boronic acid presents unique challenges, including potential protodeboronation and altered reactivity, making careful ligand selection critical for successful outcomes.[2][3]
The choice of ligand significantly influences the catalytic cycle of the Suzuki reaction, affecting the rates of oxidative addition, transmetalation, and reductive elimination.[4] For sterically hindered or electronically challenging substrates like this compound, bulky and electron-rich phosphine ligands are often required to promote efficient catalysis and suppress side reactions.[5][6]
Ligand Selection and Reaction Optimization
The success of a Suzuki reaction with this compound is highly dependent on the choice of the palladium catalyst and, most importantly, the associated ligand. The hydroxyl group at the ortho position can influence the reaction through chelation or by altering the electronic properties of the boronic acid. Similarly, the fluorine atom can impact the electronic nature of the aromatic ring.
Bulky, electron-rich monophosphine ligands, often referred to as Buchwald ligands, have demonstrated superior performance in challenging Suzuki-Miyaura couplings.[6] Ligands such as SPhos and XPhos are particularly effective.[2][7] These ligands promote the formation of the active monoligated Pd(0) species, which is crucial for efficient oxidative addition and reductive elimination.[2]
Key Considerations for Ligand Selection:
-
Steric Bulk: Bulky ligands facilitate the reductive elimination step and can help prevent the formation of undesired side products.
-
Electron-Donating Ability: Electron-rich ligands enhance the rate of oxidative addition, which is often the rate-limiting step, particularly with less reactive aryl chlorides.[8]
-
Catalyst Stability: The appropriate ligand stabilizes the palladium catalyst throughout the catalytic cycle, preventing decomposition and improving overall efficiency.
Data Summary
The following table summarizes the impact of different ligands and reaction conditions on the Suzuki-Miyaura coupling of fluorinated phenylboronic acids with various aryl bromides. While specific data for this compound is limited in the public domain, the data for the closely related 4-fluorophenylboronic acid provides a valuable starting point for reaction optimization.[9]
| Entry | Aryl Halide | Ligand | Catalyst Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Bromo-4-fluorobenzene | SPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 | [10] |
| 2 | 1-Bromo-3-fluorobenzene | XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 18 | >99 | [9][10] |
| 3 | 1-Bromo-2-fluorobenzene | RuPhos | Pd(OAc)₂ | Cs₂CO₃ | Toluene | 80 | 12 | ~95 | [9] |
| 4 | 2-Bromo-5-fluorotoluene | XPhos | XPhos Pd G2 | K₃PO₄ | THF/H₂O | 70 | 24 | ~98 | [9] |
| 5 | 2-Bromo-4-fluorotoluene | SPhos | SPhos Pd G3 | K₂CO₃ | Dioxane/H₂O | 110 | 8 | ~85 | [9] |
Experimental Protocols
The following are general protocols for performing a Suzuki-Miyaura coupling reaction with this compound. Optimization of specific parameters may be necessary for different aryl halide coupling partners.
Protocol 1: General Procedure using a Buchwald Ligand and Precatalyst
This protocol is adapted for the coupling of an aryl halide with this compound using a modern, air-stable Buchwald precatalyst which often provides high activity.[9]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G2, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv), finely powdered
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, THF, or toluene)
-
Degassed water (if using a biphasic system)
-
Oven-dried reaction vessel with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To the oven-dried reaction vessel, add the aryl halide, this compound, and the powdered base.
-
Add the palladium precatalyst to the vessel.
-
Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: In-situ Catalyst Generation
This protocol describes the generation of the active catalyst in the reaction mixture from a palladium source and a separate ligand.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF/H₂O mixture)
-
Oven-dried reaction vessel with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To the oven-dried reaction vessel, add the palladium source and the ligand.
-
Seal the vessel and purge with an inert gas.
-
Add the degassed solvent and stir for 10-15 minutes to allow for catalyst formation.
-
Add the aryl halide, this compound, and the base to the reaction vessel.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor and work up the reaction as described in Protocol 1.
Visualizations
The following diagrams illustrate the key processes involved in the Suzuki-Miyaura coupling reaction and a decision-making workflow for ligand selection.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Caption: Decision logic for ligand selection in Suzuki reactions.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pure.hw.ac.uk [pure.hw.ac.uk]
- 6. reddit.com [reddit.com]
- 7. Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald’s S-Phos | CoLab [colab.ws]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]
Application Notes and Protocols for the Activation of 4-Fluoro-2-hydroxyphenylboronic Acid in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-hydroxyphenylboronic acid is a valuable building block in organic synthesis, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between the boronic acid and an aryl, vinyl, or alkyl halide, enabling the synthesis of complex biaryl and other coupled structures. The activation of the boronic acid is a critical step in the catalytic cycle and is highly dependent on the choice of base. This document provides detailed application notes on the selection of an appropriate base for the activation of this compound and experimental protocols for its use in Suzuki-Miyaura coupling reactions.
The selection of a suitable base is crucial for the success of the Suzuki-Miyaura coupling reaction. The base plays a key role in the transmetalation step of the catalytic cycle by activating the boronic acid to form a more nucleophilic boronate species.[1] The choice of base can significantly impact the reaction rate, yield, and selectivity.
Base Selection for Activating this compound
The choice of base in a Suzuki-Miyaura coupling reaction is critical and depends on the specific substrates and reaction conditions. Both inorganic and organic bases have been successfully employed.
Inorganic Bases: These are the most commonly used bases in Suzuki-Miyaura couplings.
-
Carbonates: Potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are widely used and effective for a broad range of substrates.[2] They are considered mild bases.
-
Phosphates: Potassium phosphate (K₃PO₄) is another effective base, often used for challenging substrates or when milder carbonates are ineffective.[3]
-
Hydroxides: Stronger bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) can also be used, but their high basicity may not be suitable for base-sensitive substrates.
Organic Bases:
-
Amines such as triethylamine (TEA) and diisopropylethylamine (DIPEA) are sometimes used, particularly when dealing with base-sensitive functional groups. However, their effectiveness can be lower compared to inorganic bases.
For the activation of this compound, which contains a hydroxyl group, a moderately strong inorganic base is generally recommended to ensure efficient formation of the boronate species without causing unwanted side reactions.
Quantitative Data on Base Performance
| Base | Class | Typical Conditions | Relative Effectiveness & Remarks |
| K₂CO₃ | Inorganic (Carbonate) | Aqueous or anhydrous solvents, 80-110 °C | Widely applicable, effective for many substrates. A good starting point for optimization.[2] |
| Na₂CO₃ | Inorganic (Carbonate) | Aqueous or anhydrous solvents, 80-110 °C | Similar to K₂CO₃, a reliable choice for general Suzuki couplings. |
| Cs₂CO₃ | Inorganic (Carbonate) | Anhydrous solvents, often at lower temperatures | More soluble in organic solvents than K₂CO₃ or Na₂CO₃, can be effective for challenging couplings. |
| K₃PO₄ | Inorganic (Phosphate) | Aqueous or anhydrous solvents, 80-110 °C | A stronger base than carbonates, often provides higher yields for less reactive substrates.[3] |
| NaOH | Inorganic (Hydroxide) | Aqueous solvents | A strong base, can be very effective but may promote side reactions with sensitive substrates. |
| TEA | Organic (Amine) | Anhydrous solvents | A weaker base, suitable for substrates with base-labile functional groups. |
| DIPEA | Organic (Amine) | Anhydrous solvents | A non-nucleophilic amine base, useful for preventing side reactions with sensitive electrophiles. |
Experimental Protocols
The following is a representative protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This protocol is adapted from established procedures for similar substrates and should be optimized for specific applications.[2][3][4]
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Degassed water (if using aqueous conditions)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask or a reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the selected base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%). Then, add the anhydrous solvent (e.g., 1,4-dioxane, 5 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the reaction flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for the Suzuki-Miyaura coupling reaction.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with 4-Fluoro-2-hydroxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address low yields in Suzuki-Miyaura cross-coupling reactions involving 4-Fluoro-2-hydroxyphenylboronic acid. The unique substitution pattern of this boronic acid, featuring an ortho-hydroxyl group and a para-fluoro substituent, presents specific challenges that require careful optimization of reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields with this substrate are often attributed to a combination of steric hindrance and electronic effects, as well as potential side reactions. The primary factors to investigate are:
-
Catalyst System: The choice of palladium catalyst and ligand is critical. The ortho-hydroxyl group can chelate with the palladium center, potentially deactivating the catalyst. Bulky, electron-rich phosphine ligands are often required to overcome this.
-
Base Selection: The base plays a crucial role in the transmetalation step but can also promote side reactions. The appropriate choice and strength of the base are paramount.
-
Side Reactions: Protodeboronation (the replacement of the boronic acid group with a hydrogen) and homocoupling of the boronic acid are common side reactions that consume the starting material.
-
Reaction Conditions: Temperature, solvent, and the exclusion of oxygen are critical parameters that must be optimized.
Q2: How does the ortho-hydroxyl group in this compound specifically impact the Suzuki coupling reaction?
A2: The ortho-hydroxyl group can have both detrimental and beneficial effects. Its ability to coordinate to the palladium catalyst can inhibit the catalytic cycle. This chelation can hinder the reductive elimination step, a crucial part of the reaction mechanism. However, in some cases, this coordination can facilitate the initial oxidative addition. The acidity of the hydroxyl proton also means that the choice of base is critical to avoid unwanted side reactions.
Q3: What are the most common side reactions with this compound and how can I minimize them?
A3: The two most prevalent side reactions are:
-
Protodeboronation: This is the hydrolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond. It is often promoted by strong bases and the presence of water. To minimize this:
-
Use milder bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[1]
-
Consider using anhydrous solvents.
-
Protect the boronic acid as a boronate ester (e.g., pinacol ester) to be released slowly during the reaction.
-
-
Homocoupling: This is the coupling of two molecules of the boronic acid to form a symmetrical biaryl. It can be promoted by the presence of oxygen. To minimize homocoupling:
-
Thoroughly degas all solvents and reagents.
-
Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[1]
-
Use a slight excess of the aryl halide relative to the boronic acid.
-
Troubleshooting Guide
If you are experiencing low yields, systematically work through the following troubleshooting steps.
Logical Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting low yields.
Reagent Quality and Stoichiometry
-
Boronic Acid Purity: Ensure the this compound is pure and has not degraded. Boronic acids can dehydrate to form boroxines, which may have different reactivity.
-
Aryl Halide Reactivity: The reactivity of the aryl halide partner is crucial. The general trend is I > Br > OTf >> Cl.[2] For less reactive chlorides, more specialized and active catalyst systems are often necessary.
-
Stoichiometry: A common starting point is a 1:1.2 to 1:1.5 ratio of the aryl halide to the boronic acid. Using too large an excess of the boronic acid can lead to increased homocoupling.
Catalyst System Optimization
The selection of the palladium source and, more importantly, the ligand is critical for success with this sterically demanding and potentially chelating substrate.
Recommended Catalyst Systems:
| Catalyst/Precatalyst | Ligand | Key Advantages |
| Pd(OAc)₂ or Pd₂(dba)₃ | Buchwald Ligands (e.g., SPhos, XPhos) | Bulky and electron-rich, promote oxidative addition and reductive elimination, effective for sterically hindered substrates.[3][4] |
| Pd(OAc)₂ | P(t-Bu)₃ or PCy₃ | Electron-rich and sterically demanding monophosphine ligands suitable for challenging couplings.[5] |
| Pd(dppf)Cl₂ | (dppf) | A robust and versatile catalyst system, though may require higher temperatures for this substrate. |
Experimental Protocol: Catalyst Screening
A general procedure for screening different catalyst systems:
-
To a flame-dried Schlenk tube, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the chosen base (e.g., K₃PO₄, 2.0 mmol).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (4 mol%).
-
Seal the tube, evacuate, and backfill with argon or nitrogen (repeat three times).
-
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
Base Optimization
The choice of base is critical to activate the boronic acid for transmetalation without promoting protodeboronation.
Comparison of Common Bases:
| Base | Strength | Common Solvents | Notes |
| K₃PO₄ | Strong | Toluene, Dioxane, THF (often with water) | Often a good choice for challenging couplings, but can promote protodeboronation if not optimized. |
| K₂CO₃ / Cs₂CO₃ | Moderate | Dioxane/water, Toluene/water | Generally milder and can reduce the rate of protodeboronation.[1] |
| KF | Weak | Anhydrous THF, Dioxane | Can be effective in anhydrous conditions to minimize protodeboronation. |
Reaction Condition Optimization
-
Solvent: While aqueous solvent mixtures (e.g., dioxane/water, toluene/water) are common, for this substrate which is prone to protodeboronation, consider using anhydrous solvents like THF or dioxane with a soluble base like CsF or KF.
-
Temperature: A temperature range of 80-110 °C is typical. Higher temperatures can increase the reaction rate but may also lead to degradation of the boronic acid or catalyst. Start at a lower temperature (e.g., 80 °C) and increase if the reaction is sluggish.
-
Inert Atmosphere: The rigorous exclusion of oxygen is critical to prevent both catalyst deactivation (oxidation of Pd(0) and phosphine ligands) and homocoupling of the boronic acid.[1]
Signaling Pathway and Side Reactions
The following diagram illustrates the desired catalytic cycle and potential off-cycle reactions that can lead to low yield.
Caption: Suzuki catalytic cycle with potential side reactions.
Detailed Experimental Protocol Example
This is a representative protocol that can be used as a starting point for optimization.
Reaction: Coupling of this compound with 4-bromoanisole.
Materials:
-
4-bromoanisole (187 mg, 1.0 mmol)
-
This compound (187 mg, 1.2 mmol)
-
Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%)
-
SPhos (16.4 mg, 0.04 mmol, 4 mol%)
-
K₃PO₄ (424 mg, 2.0 mmol)
-
1,4-Dioxane (4 mL, anhydrous and degassed)
-
Water (1 mL, degassed)
Procedure:
-
To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
Under a positive pressure of argon, add the degassed 1,4-dioxane and water via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
By systematically addressing these factors, researchers can significantly improve the yield and reproducibility of Suzuki coupling reactions with the challenging this compound substrate.
References
Preventing protodeboronation of 4-Fluoro-2-hydroxyphenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the protodeboronation of 4-Fluoro-2-hydroxyphenylboronic acid during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern for this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond in a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] For this compound, this results in the formation of 3-fluorophenol, consuming the boronic acid and reducing the yield of the desired reaction, such as in Suzuki-Miyaura cross-coupling. This reaction is often catalyzed by aqueous acidic or basic conditions.[1][2]
Q2: What are the main factors that promote the protodeboronation of this compound?
A2: The primary factors that accelerate protodeboronation include:
-
pH: Both acidic and basic aqueous conditions can catalyze the reaction.[2] For many arylboronic acids, the reaction is fastest at high pH due to the formation of the more reactive arylboronate anion.[2]
-
Temperature: Higher reaction temperatures can increase the rate of protodeboronation.
-
Solvent: The presence of water, which acts as a proton source, is a key contributor to this side reaction.[3]
-
Substituent Effects: The electron-donating hydroxyl group at the ortho position can influence the electronic properties of the aromatic ring, potentially affecting the rate of protodeboronation.
Q3: How can I store this compound to minimize degradation?
A3: To ensure the stability of this compound, it is recommended to:
-
Store the compound in a cool, dry, and well-ventilated area.[4]
-
Keep the container tightly sealed to prevent moisture absorption.[4][5]
-
Store away from direct sunlight and incompatible materials such as strong oxidizing agents and strong bases.[4][6]
-
For long-term storage, consider keeping it under an inert atmosphere (e.g., argon or nitrogen).[7]
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling due to Protodeboronation
If you are experiencing low yields in your Suzuki-Miyaura coupling reaction and suspect protodeboronation of this compound, consider the following troubleshooting steps.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low Suzuki coupling yields.
Parameter Optimization Table
| Parameter | Standard Condition (Prone to Protodeboronation) | Recommended Modification | Rationale |
| Base | Strong aqueous bases (e.g., NaOH, K₃PO₄) | Milder bases (e.g., K₂CO₃, KF, CsF) | Strong bases in water can accelerate protodeboronation. Milder bases are often sufficient for transmetalation while minimizing the side reaction.[3] |
| Solvent | Protic or aqueous solvent mixtures (e.g., Dioxane/H₂O) | Anhydrous solvents (e.g., dry Dioxane, THF, Toluene) | Water is the proton source for protodeboronation. Removing it can significantly suppress this side reaction.[3] |
| Temperature | High temperatures (>100 °C) | Lower temperatures (e.g., 80-90 °C) | While reducing temperature may slow the desired reaction, it can disproportionately reduce the rate of protodeboronation. |
| Boronic Acid Form | Free Boronic Acid | Pinacol Ester or MIDA Boronate Ester | Boronic esters are generally more stable and less susceptible to protodeboronation. They slowly release the boronic acid in situ.[1][8] |
Issue 2: Degradation of this compound During Workup or Purification
Protodeboronation can also occur during the workup and purification steps if acidic or basic conditions are employed.
Workup and Purification Troubleshooting
| Step | Potential Issue | Recommended Action |
| Aqueous Workup | Use of acidic or basic aqueous solutions for extraction. | Neutralize the reaction mixture to a pH of ~7 before extraction. Use brine washes instead of acidic or basic solutions. |
| Chromatography | Use of silica gel which can be slightly acidic. | Deactivate the silica gel by treating it with a solution of triethylamine in the eluent (e.g., 1-2%) and then flushing with the eluent alone before loading the sample. Alternatively, use a more inert stationary phase like alumina. |
Experimental Protocols
Protocol 1: Conversion of this compound to its Pinacol Ester
This protocol describes the protection of the boronic acid as a more stable pinacol ester.
Reaction Scheme
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. laballey.com [laballey.com]
- 6. fishersci.com [fishersci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
4-Fluoro-2-hydroxyphenylboronic acid solubility issues in organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues and other challenges while working with 4-Fluoro-2-hydroxyphenylboronic acid in their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my organic solvent. What should I do?
A1: Solubility of boronic acids can be challenging. First, ensure you are using an appropriate solvent. While direct quantitative data for this compound is scarce, structurally similar compounds show good solubility in polar aprotic solvents like tetrahydrofuran (THF), dioxane, and acetone, and moderate solubility in chloroform. For reactions like the Suzuki-Miyaura coupling, a mixture of an organic solvent with an aqueous base (e.g., dioxane/water, THF/water) is often used, which can aid in dissolving the boronic acid by forming the more soluble boronate salt in situ. Gentle heating and sonication can also help facilitate dissolution.
Q2: I'm observing decomposition of my boronic acid during the reaction. How can I prevent this?
A2: Boronic acids can be susceptible to protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved. This can be exacerbated by harsh reaction conditions such as high temperatures and strong bases. To minimize this, consider using milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Additionally, ensuring your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation. If decomposition persists, you might consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate, which can be used in the reaction and often exhibit better stability and solubility.
Q3: Can I use this compound directly in a Suzuki-Miyaura coupling reaction?
A3: Yes, this compound is a common reagent in Suzuki-Miyaura cross-coupling reactions. It serves as the organoboron component to be coupled with an organic halide or triflate. A detailed protocol for a representative Suzuki-Miyaura reaction using this compound is provided in the "Experimental Protocols" section below.
Q4: What is a common application of this compound in drug discovery?
A4: this compound is a valuable building block in medicinal chemistry. For instance, it has been utilized in the synthesis of potent and selective inhibitors of Cyclin-Dependent Kinase 9 (CDK9), such as Atuveciclib (BAY 1143572), which is being investigated as a cancer therapeutic. The fluorine and hydroxyl substitutions on the phenyl ring can influence the compound's pharmacokinetic properties and binding affinity to the target protein.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor or Incomplete Dissolution | - Inappropriate solvent selection.- Low temperature.- Saturation limit reached. | - Use polar aprotic solvents like THF, dioxane, or DMF.- For coupling reactions, use a mixed solvent system with water (e.g., dioxane/water 10:1).- Gently warm the mixture or use an ultrasonic bath.- If solubility remains an issue, consider converting to a more soluble boronic ester derivative. |
| Low Reaction Yield | - Incomplete dissolution of the boronic acid.- Protodeboronation (decomposition) of the boronic acid.- Inactive catalyst. | - Address solubility issues as described above.- Use milder reaction conditions (lower temperature, weaker base).- Ensure the reaction is thoroughly degassed and run under an inert atmosphere.- Use a fresh, high-quality palladium catalyst and ligand. |
| Formation of Homocoupled Byproduct | - Presence of oxygen in the reaction mixture.- Use of a Pd(II) precatalyst without efficient reduction to Pd(0). | - Thoroughly degas all solvents and reagents before use and maintain an inert atmosphere.- Consider using a Pd(0) catalyst source or a pre-catalyst that efficiently generates the active Pd(0) species. |
Quantitative Solubility Data for Phenylboronic Acid Analogs
| Solvent | Temperature (K) | Phenylboronic Acid (Mole Fraction, x) | ortho-Isobutoxyphenylboronic Acid (Mole Fraction, x) | para-Isobutoxyphenylboronic Acid (Mole Fraction, x) |
| Chloroform | 293.15 | - | 0.045 | 0.006 |
| 303.15 | - | 0.075 | 0.011 | |
| 313.15 | - | 0.120 | 0.019 | |
| 323.15 | - | 0.185 | 0.032 | |
| 3-Pentanone | 293.15 | - | 0.135 | 0.022 |
| 303.15 | - | 0.190 | 0.036 | |
| 313.15 | - | 0.260 | 0.057 | |
| 323.15 | - | 0.350 | 0.088 | |
| Acetone | 293.15 | High | 0.150 | 0.032 |
| 303.15 | High | 0.210 | 0.051 | |
| 313.15 | High | 0.285 | - | |
| Dipropyl Ether | - | High | - | - |
| Methylcyclohexane | - | Very Low | - | - |
Data for isobutoxyphenylboronic acid isomers adapted from a study on their equilibrium solubility. Phenylboronic acid solubility is qualitatively described as high in ethers and ketones, moderate in chloroform, and very low in hydrocarbons.[1][2][3][4]
Experimental Protocols
Detailed Protocol: Suzuki-Miyaura Coupling for the Synthesis of a Precursor to a CDK9 Inhibitor
This protocol describes the synthesis of a biaryl compound, a key intermediate in the preparation of the CDK9 inhibitor Atuveciclib, using this compound.[5]
Materials:
-
Aryl halide (e.g., a substituted chlorotriazine) (1.0 equiv)
-
This compound (1.5 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (catalytic amount)
-
Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), this compound (1.5 equiv), and potassium phosphate (2.0 equiv).
-
Inert Atmosphere: Seal the vessel and purge with a gentle stream of nitrogen or argon for 15 minutes to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous dioxane and degassed water in a 20:1 ratio to the reaction vessel via a syringe.
-
Degassing: Bubble argon or nitrogen through the reaction mixture for an additional 15 minutes to ensure all dissolved oxygen is removed.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-145 °C, which can be achieved conventionally or using a microwave reactor) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl compound.
Signaling Pathway and Experimental Workflow Diagrams
PTEFb/CDK9-Mediated Transcriptional Elongation Pathway and Inhibition by Atuveciclib
The following diagram illustrates the role of the Positive Transcription Elongation Factor b (P-TEFb) complex, composed of CDK9 and Cyclin T1, in promoting transcriptional elongation, and how this process is targeted by the inhibitor Atuveciclib, which is synthesized using this compound.[1][3][6]
Caption: PTEFb/CDK9 signaling pathway and its inhibition.
Experimental Workflow: Suzuki-Miyaura Coupling
This diagram outlines the key steps in the Suzuki-Miyaura coupling reaction, from reagent preparation to product purification, as detailed in the experimental protocol.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Atuveciclib | C18H18FN5O2S | CID 121488167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Fluoro-2-hydroxyphenylboronic Acid Reaction Products
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 4-Fluoro-2-hydroxyphenylboronic acid and its reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
Common impurities can originate from starting materials, side reactions, or degradation. These may include:
-
Unreacted Starting Materials: Such as the corresponding bromophenol or protected precursor.[1]
-
Homocoupled Byproducts: Dimers of the starting aryl compound.[2]
-
Boronic Anhydrides (Boroxines): Formed by the dehydration of three boronic acid molecules. These are often in equilibrium with the boronic acid form.
-
Protodeboronation Products: The compound where the boronic acid group has been replaced by a hydrogen atom. This can occur under harsh acidic or basic conditions.[3]
-
Residual Solvents and Reagents: From the synthesis and workup steps.
Q2: My crude product is a sticky oil or an amorphous solid. How can I purify it if recrystallization is difficult?
Sticky or non-crystalline products are common with boronic acids.[4][5] Consider these alternatives to direct recrystallization:
-
Trituration: Stirring or sonicating the crude material in a solvent in which the desired product is sparingly soluble, but impurities are more soluble.[2][6]
-
Acid-Base Extraction: Utilize the acidic nature of the boronic acid and the phenolic hydroxyl group to separate it from neutral impurities.[5][7]
-
Diethanolamine Adduct Formation: Boronic acids often form stable, crystalline adducts with diethanolamine, which can be precipitated from a solution, filtered, and then cleaved to regenerate the pure boronic acid.[4][5][6]
-
Conversion to Trifluoroborate Salt: Reacting the crude boronic acid with KHF₂ can form a crystalline and more stable potassium trifluoroborate salt, which can be purified and later converted back to the boronic acid if needed.[4][8]
Q3: Can I use standard silica gel chromatography for purification? What are the risks?
Standard silica gel chromatography is often challenging for boronic acids.[2]
-
Risks: Boronic acids, being Lewis acids, can strongly adsorb to the Lewis basic sites on silica gel, leading to poor recovery and significant streaking on TLC and columns.[5][6] Decomposition on the silica surface is also a common issue.[6][9]
-
Alternatives & Solutions:
-
Reverse-Phase Chromatography (C18): This can be a better option, though some boronic acids may still show poor chromatographic behavior.[4][5]
-
Treated Silica Gel: Using silica gel pre-treated with boric acid may reduce the over-adsorption of boronic acid esters.[9]
-
Eluent Modifiers: Adding a small amount of a modifier like acetic acid to the eluent can sometimes improve separation on silica gel by competing for active sites.[2]
-
Q4: My boronic acid appears to be degrading during workup or purification. What is happening and how can I prevent it?
This is likely due to protodeboronation, the cleavage of the C-B bond, which replaces the boronic acid group with a hydrogen atom.[3]
-
Causes: This reaction is often accelerated in the presence of strong acids or bases, palladium catalysts, and water, especially at elevated temperatures.[3]
-
Prevention:
Q5: How can I effectively remove trace amounts of boronic acid, a potential genotoxic impurity, from my final active pharmaceutical ingredient (API)?
Arylboronic acids can be considered potential genotoxic impurities, requiring their levels to be controlled.[3]
-
Scavenging Resins: Resins like diethanolaminomethyl polystyrene (DEAM-PS) can be used to selectively bind and remove boronic acids from solution.[3]
-
Basic Washes: Washing an organic solution of the API with an aqueous base can extract the acidic boronic acid into the aqueous layer.[3]
-
Selective Crystallization: Optimizing the crystallization of the final API can leave the boronic acid impurity behind in the mother liquor.[3]
-
Controlled Deboronation: In some cases, reaction conditions can be intentionally extended or modified to force the complete decomposition of the residual boronic acid into its less harmful deboronated arene counterpart.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery After Purification | 1. Product strongly adsorbed onto silica gel column.[6] 2. Too much solvent used during recrystallization, leaving product in the mother liquor.[10] 3. Degradation (protodeboronation) during purification.[3] | 1. Avoid silica gel chromatography if possible. If necessary, use a less retentive eluent system or an alternative stationary phase like C18.[5] 2. Use the minimum amount of hot solvent necessary to dissolve the solid for recrystallization.[10][11] Cool the filtrate to maximize crystal formation.[12] 3. Use milder conditions (pH, temperature) and minimize purification time.[6] |
| Product Streaks on TLC Plate | The compound is acidic and interacts strongly with the silica gel stationary phase.[5] | Spot the TLC plate and elute with a solvent system containing a small amount of acetic acid (e.g., 0.5-1%) to improve the spot shape.[2] |
| Recrystallization Fails (Oils out or no crystals form) | 1. The solvent is not appropriate for the compound.[11] 2. The solution is supersaturated, or nucleation is slow.[11] 3. Impurities are inhibiting crystallization. | 1. Screen a variety of solvents or try an anti-solvent system (dissolve in a good solvent and add a poor solvent until cloudy).[2] 2. Try scratching the inside of the flask with a glass rod or adding a seed crystal to initiate crystallization.[11] 3. Attempt a different purification method first (e.g., acid-base extraction) to remove problematic impurities, then try recrystallization again. |
| NMR Spectrum Shows Loss of B(OH)₂ Signal | Protodeboronation has occurred, replacing the boronic acid with a proton.[3] | Re-evaluate the pH and temperature of all preceding steps. Ensure reaction workups are not overly acidic or basic and avoid excessive heating.[3] |
Data Presentation
Table 1: Comparison of Primary Purification Techniques
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Recrystallization | Difference in solubility of the product and impurities in a solvent at different temperatures.[11] | Can yield very pure material; scalable. | Requires a crystalline solid and a suitable solvent; can have yield losses.[6][10] | Crude products that are solid and >85% pure. |
| Acid-Base Extraction | Separation based on the acidic nature of the boronic acid, which forms a water-soluble salt with a base.[7] | Good for removing neutral or basic impurities; scalable. | May not work if impurities are also acidic; risk of degradation at extreme pH.[5] | Removing non-acidic impurities from the crude product. |
| Column Chromatography | Separation based on differential partitioning between a mobile and stationary phase.[2] | Can separate compounds with similar properties. | Boronic acids often perform poorly on silica (streaking, decomposition, low recovery).[5][6] | Small-scale purification or when other methods fail; C18 is preferred over silica.[4] |
| Diethanolamine Adduct Formation | Reversible formation of a stable, crystalline adduct with diethanolamine.[4][6] | Highly selective for boronic acids; adducts are often highly crystalline and easy to handle. | Two-step process (formation and cleavage); adds steps to the overall synthesis.[5] | Purifying oily or non-crystalline boronic acids; separating from boronic esters.[4] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol outlines a general procedure for purifying solid this compound.
-
Solvent Selection: In a small test tube, test the solubility of a few milligrams of the crude product in various solvents (e.g., water, ethanol/water, ethyl acetate/hexanes) at room temperature and upon heating. A good solvent will dissolve the product when hot but not at room temperature.[11]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent in portions while heating and stirring until the solid is completely dissolved.[10][13]
-
Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this process to allow for the formation of larger, purer crystals.[11]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the precipitation of the product.[10][12]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[12]
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification by Acid-Base Extraction
This method is effective for separating the acidic boronic acid from neutral organic impurities.
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent such as ethyl acetate or diethyl ether.
-
Base Extraction: Transfer the solution to a separatory funnel and extract it with a 1 M aqueous solution of a base like sodium hydroxide (NaOH).[5][7] The this compound will deprotonate and move into the aqueous layer as its sodium salt. Repeat the extraction 2-3 times.
-
Remove Neutral Impurities: Combine the aqueous layers and wash them once with the organic solvent to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify it with a concentrated acid like hydrochloric acid (HCl) until the pH is acidic (pH ~1-2).[7] The pure boronic acid should precipitate out of the solution.
-
Isolation: If a precipitate forms, collect it by vacuum filtration. If the product remains dissolved or oils out, extract the acidified aqueous layer with several portions of a fresh organic solvent (e.g., ethyl acetate).
-
Final Steps: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Visualizations
// Nodes Start [label="Crude Product in\nOrganic Solvent (EtOAc)", shape=cylinder, fillcolor="#FBBC05"]; Step1 [label="Add Aqueous Base (NaOH)\n& Shake in Separatory Funnel", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Layers [label="Separate Layers", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; OrgLayer [label="Organic Layer:\nContains Neutral Impurities", shape=note, fillcolor="#F1F3F4"]; AqLayer1 [label="Aqueous Layer:\nContains Boronate Salt", shape=note, fillcolor="#F1F3F4"]; Step2 [label="Acidify Aqueous Layer\nwith HCl (pH 1-2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Pure Boronic Acid\n(Precipitate or Extract)", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Step1; Step1 -> Layers; Layers -> OrgLayer [label="Discard"]; Layers -> AqLayer1 [label="Keep"]; AqLayer1 -> Step2; Step2 -> End; } } Caption: Logical flow of an acid-base extraction for purification.
References
- 1. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Suzuki Coupling of 4-Fluoro-2-hydroxyphenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction temperature for the Suzuki-Miyaura coupling of 4-Fluoro-2-hydroxyphenylboronic acid.
Troubleshooting Guide: Optimizing Reaction Temperature
Effectively optimizing the reaction temperature is crucial for maximizing yield and minimizing impurities in the Suzuki coupling of this compound. The ortho-hydroxyl group can influence the reaction through chelation and electronic effects, making temperature a critical parameter to control.
Problem: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | The reaction may be too slow at lower temperatures or decomposition of starting materials, catalyst, or product may occur at excessively high temperatures. It is recommended to screen a range of temperatures (e.g., 60°C, 80°C, 100°C) to find the optimal condition. For some fluorinated arylboronic acids, yields have been observed to increase with temperature up to a certain point, after which side reactions may become more prevalent.[1] |
| Catalyst Inactivity | Ensure the palladium catalyst and ligands are fresh and have been stored under an inert atmosphere. If using a Pd(II) precatalyst, ensure conditions are suitable for its in-situ reduction to the active Pd(0) species. |
| Base Incompatibility or Insufficient Strength | The choice of base is critical. Common bases for Suzuki couplings include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The base must be strong enough to activate the boronic acid but not so strong as to cause decomposition. The solubility of the base in the chosen solvent system is also important. |
| Solvent System Issues | The solvent must solubilize the reactants and catalyst effectively. Common solvent systems include mixtures of an organic solvent (e.g., dioxane, THF, DMF) and water. The ratio of organic solvent to water can significantly impact the reaction rate and yield. |
| Oxygen Contamination | Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the homocoupling of the boronic acid. Ensure all solvents are properly degassed and the reaction is maintained under a positive pressure of an inert gas (e.g., Argon or Nitrogen). |
Problem: Significant Side Product Formation
| Potential Cause | Troubleshooting Steps |
| Protodeboronation | This side reaction, where the boronic acid group is replaced by a hydrogen atom, can be exacerbated by high temperatures and the presence of water. If protodeboronation is observed, consider lowering the reaction temperature or using a less aqueous solvent system. The use of more stable boronic esters (e.g., pinacol esters) or organotrifluoroborates can also mitigate this issue. |
| Homocoupling of Boronic Acid | The formation of a biaryl product from two molecules of the boronic acid is often promoted by the presence of oxygen and can be catalyzed by Pd(II) species. Rigorous degassing of the reaction mixture and ensuring the use of an active Pd(0) catalyst can minimize homocoupling. |
| Dehalogenation of the Aryl Halide | The aryl halide coupling partner may undergo reduction, replacing the halogen with a hydrogen atom. This can sometimes be influenced by the solvent, base, and temperature. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature for the Suzuki coupling of this compound?
A good starting point for temperature optimization is typically in the range of 70-85°C. Studies on similar fluorinated and hydroxylated phenylboronic acids have shown good results in this range. For instance, in the synthesis of Diflunisal using 2,4-difluorophenylboronic acid, the yield increased proportionally with temperature up to 75°C.[1] Another study involving 4-fluorophenylboronic acid explored temperatures of 70°C and 110°C.[2]
Q2: How does the ortho-hydroxyl group in this compound affect the reaction?
The ortho-hydroxyl group can act as a directing group through coordination with the palladium catalyst. This can potentially influence the rate and selectivity of the reaction. In some cases, a hydroxyl group positioned β to a boronate can direct the cross-coupling. While this can be advantageous, it may also necessitate careful optimization of reaction conditions, including temperature, to achieve the desired outcome.
Q3: My reaction is sluggish at 80°C. Should I increase the temperature significantly?
A moderate increase in temperature (e.g., to 90-100°C) may improve the reaction rate. However, be aware that higher temperatures can also increase the rate of side reactions such as protodeboronation and catalyst decomposition. It is advisable to increase the temperature incrementally and monitor the reaction progress closely by TLC or LC-MS to assess the formation of both the desired product and any impurities.
Q4: Can microwave irradiation be used to optimize the reaction temperature?
Yes, microwave-assisted heating can be an effective method for rapidly screening reaction temperatures and optimizing conditions. It allows for precise temperature control and can often reduce reaction times.
Quantitative Data Summary
Table 1: Effect of Temperature on the Suzuki-Miyaura Coupling of Analagous Fluorinated Phenylboronic Acids
| Boronic Acid | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2,4-Difluorophenylboronic acid | 5-Bromosalicylic acid | PdCl₂ (1) | K₂CO₃ | DMF/H₂O (1:1) | 75 | 98 | [1] |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 70 | ~85 | [2] |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | >90 | [2] |
| Phenylboronic acid | 4-Bromoacetophenone | Magnetic supported Pd(II)-N₂O₂ (0.25) | Na₂CO₃ | DMA | 100 | 72 | [3] |
| Phenylboronic acid | 4-Bromoacetophenone | Magnetic supported Pd(II)-N₂O₂ (0.25) | Na₂CO₃ | DMA | 120 | 85 | [3] |
Experimental Protocols
The following is a general, representative protocol for a Suzuki-Miyaura coupling reaction. The specific conditions, particularly the temperature, should be optimized for the coupling of this compound with your specific aryl halide.
General Protocol for Suzuki-Miyaura Coupling
-
Reagent Preparation : In a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition : Under a positive pressure of the inert gas, add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v). Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol% or a suitable precatalyst and ligand).
-
Reaction Execution : Heat the reaction mixture to the desired temperature (e.g., 80°C) with vigorous stirring.
-
Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting and optimizing the reaction temperature for the Suzuki coupling of this compound.
Caption: Troubleshooting workflow for temperature optimization.
References
Effect of water on the stability of 4-Fluoro-2-hydroxyphenylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Fluoro-2-hydroxyphenylboronic acid in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in the presence of water?
A1: The two primary degradation pathways for this compound in aqueous solutions are:
-
Hydrolysis (Protodeboronation): This is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom to form 3-fluorophenol. This process is often catalyzed by acidic or basic conditions.
-
Oxidation: The boronic acid moiety is susceptible to oxidation, which can lead to the formation of 4-fluoro-2-hydroxyphenol and boric acid. This can be initiated by dissolved oxygen or other oxidizing agents present in the reaction mixture.
Q2: How does pH affect the stability of this compound in an aqueous solution?
A2: The stability of this compound is significantly influenced by pH. Generally, boronic acids are more stable at acidic to neutral pH. In alkaline (basic) conditions, the boronic acid is converted to the more reactive boronate species (R-B(OH)3-), which can accelerate the rate of protodeboronation.
Q3: Is this compound sensitive to temperature when in an aqueous solution?
A3: Yes, temperature can significantly impact the degradation rate. As with most chemical reactions, an increase in temperature will typically accelerate the rate of both hydrolytic and oxidative degradation of this compound in aqueous solutions. For long-term storage of solutions, it is advisable to keep them at low temperatures (e.g., 2-8 °C).
Q4: Can I store solutions of this compound? For how long?
A4: Due to its instability in water, it is highly recommended to prepare aqueous solutions of this compound fresh before use. If storage is unavoidable, it should be for the shortest possible time at low temperatures (2-8 °C) and under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. The acceptable storage duration will depend on the solution's pH, concentration, and the acceptable level of degradation for your specific application. It is advisable to perform a stability study under your specific conditions to determine an appropriate storage time.
Q5: What is the solid-state stability of this compound?
A5: In its solid, crystalline form, this compound is generally more stable than when in solution. However, it can still be sensitive to moisture and air. It is recommended to store the solid compound in a tightly sealed container, in a cool, dry place, and preferably under an inert atmosphere for long-term storage.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound in aqueous media, such as Suzuki-Miyaura coupling reactions.
Issue 1: Low or no yield in a Suzuki-Miyaura coupling reaction.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | Prepare a fresh solution of the boronic acid immediately before setting up the reaction. If the reaction requires prolonged heating in an aqueous base, consider adding the boronic acid later in the reaction sequence if possible. |
| Protodeboronation side reaction | Minimize reaction time and temperature where feasible. Use a less basic catalyst system if the reaction allows. Consider using an alternative solvent system with a lower water content. |
| Oxidation of the boronic acid | Ensure all solvents are thoroughly degassed before use. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. |
| Formation of boroxine | Boronic acids can dehydrate to form cyclic boroxines, which can be less reactive. Ensure the boronic acid is of high quality and has been stored properly. Dissolving the boronic acid in the reaction solvent with gentle heating before adding other reagents can sometimes help break up boroxine structures. |
Issue 2: Inconsistent reaction results.
| Possible Cause | Troubleshooting Step |
| Variable quality of this compound | The purity of the boronic acid can vary between batches and suppliers. Use a fresh bottle or re-purify the existing stock if its quality is questionable. |
| Inconsistent solution preparation | Always prepare fresh solutions for each experiment to avoid variability due to degradation during storage. |
| Atmospheric exposure | The extent of exposure to air and moisture can vary between experiments. Use consistent and rigorous techniques for maintaining an inert atmosphere. |
Issue 3: Appearance of unexpected byproducts in the reaction mixture.
| Possible Cause | Troubleshooting Step |
| Protodeboronation | The presence of 3-fluorophenol as a byproduct is a strong indicator of protodeboronation. Use analytical techniques like LC-MS to identify byproducts. To mitigate this, refer to the troubleshooting steps for low yield. |
| Homocoupling of the boronic acid | The formation of a biaryl product derived from two molecules of the boronic acid can occur, often promoted by the presence of oxygen. Ensure thorough degassing of the reaction mixture. |
Data Presentation
The following table provides illustrative data on the stability of this compound in an aqueous buffer solution. Note: This data is representative and intended to demonstrate expected trends. Actual degradation rates should be determined experimentally under specific laboratory conditions.
| Temperature (°C) | pH | Time (hours) | Remaining this compound (%) |
| 25 | 4 | 24 | >95 |
| 25 | 7 | 24 | ~90 |
| 25 | 10 | 24 | <70 |
| 50 | 7 | 8 | ~85 |
| 50 | 10 | 8 | <50 |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Aqueous Solution by HPLC
This protocol outlines a method to quantify the degradation of this compound over time at different pH and temperature conditions.
-
Materials:
-
This compound
-
HPLC grade water
-
HPLC grade acetonitrile
-
Buffer solutions (e.g., phosphate or acetate) at desired pH values (e.g., 4, 7, 10)
-
Temperature-controlled incubator or water bath
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
-
Sample Preparation: In separate vials, dilute the stock solution with the prepared aqueous buffer solutions of different pH values to a final concentration suitable for HPLC analysis.
-
Incubation: Place the vials in a temperature-controlled environment (e.g., 25°C and 50°C).
-
Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Quenching: Immediately dilute the aliquot with the HPLC mobile phase to stop any further degradation.
-
HPLC Analysis: Inject the quenched sample onto the HPLC system.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is typically used.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., 275 nm).
-
-
Data Analysis: Quantify the peak area of this compound at each time point. The percentage of remaining compound can be calculated relative to the initial time point (t=0).
-
Mandatory Visualizations
Caption: Degradation pathways of this compound in water.
Caption: Workflow for assessing the aqueous stability of the boronic acid.
Technical Support Center: Reactions with 4-Fluoro-2-hydroxyphenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluoro-2-hydroxyphenylboronic acid in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura and Chan-Lam couplings?
A1: The most prevalent side reactions are protodeboronation and homocoupling of the boronic acid. Protodeboronation is the undesired replacement of the boronic acid group with a hydrogen atom, leading to the formation of 3-fluorophenol.[1][2] Homocoupling results in the dimerization of two molecules of the boronic acid to form 2,2'-dihydroxy-4,4'-difluorobiphenyl. Additionally, the presence of the ortho-hydroxyl group can sometimes lead to undesired O-arylation in Chan-Lam reactions if not properly controlled.[3]
Q2: How do the fluoro and hydroxyl substituents on the phenylboronic acid affect its reactivity and the likelihood of byproduct formation?
A2: The electron-withdrawing nature of the fluorine atom can make the boronic acid more susceptible to protodeboronation, particularly under basic conditions.[4] The ortho-hydroxyl group can exhibit a dual role. It can facilitate the catalytic cycle through chelation with the metal catalyst, but it can also influence the electronic properties and stability of the boronic acid. In some cases, ortho-substituted phenylboronic acids can be prone to slower transmetalation rates, which may allow side reactions like protodeboronation to become more competitive.
Q3: When should I be most concerned about protodeboronation?
A3: Protodeboronation is a significant concern under several conditions:
-
Basic aqueous media: The presence of a proton source (like water) and a base accelerates this side reaction.[1][4]
-
Elevated temperatures: Higher reaction temperatures increase the rate of protodeboronation.[1]
-
Prolonged reaction times: Allowing the reaction to proceed for extended periods when the desired coupling is slow can lead to increased decomposition of the boronic acid.
Q4: What causes the homocoupling of this compound?
A4: Homocoupling is often promoted by the presence of oxygen in the reaction mixture.[5] It can occur in both palladium-catalyzed Suzuki-Miyaura and copper-catalyzed Chan-Lam reactions. In Suzuki-Miyaura reactions, Pd(II) species in the absence of the aryl halide can catalyze the homocoupling.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Cross-Coupling Product and Significant Formation of 3-Fluorophenol (Protodeboronation Byproduct)
Initial Checks:
-
Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen) to minimize oxygen, which can affect catalyst performance.
-
Reagent Purity: Verify the purity of this compound. Boronic acids can degrade upon storage.
-
Solvent Degassing: Thoroughly degas all solvents, including any water used in the reaction mixture.
Troubleshooting Steps & Recommended Actions:
| Strategy | Recommended Action | Rationale |
| Base Selection | Switch to a milder base. Instead of strong bases like NaOH or KOH, consider using K₂CO₃, K₃PO₄, or CsF.[6][7][8] | Strong bases in aqueous media significantly accelerate protodeboronation. Milder bases can provide sufficient activity for the coupling reaction while minimizing the decomposition of the boronic acid.[7] |
| Reaction Conditions | Lower the reaction temperature. If possible, run the reaction at a lower temperature (e.g., 60-80 °C) and monitor for progress. | The rate of protodeboronation is often more sensitive to temperature than the desired coupling reaction.[1] |
| Solvent System | Use anhydrous solvents if the reaction chemistry allows. If water is necessary, use the minimum required amount. | Water is the primary proton source for protodeboronation. Minimizing its presence can suppress this side reaction.[1] |
| Catalyst System | Employ a highly active catalyst system (e.g., using bulky, electron-rich phosphine ligands like SPhos or XPhos for Suzuki-Miyaura). | A more active catalyst can increase the rate of the desired cross-coupling, allowing it to outcompete the slower protodeboronation side reaction. |
| Boronic Acid Stability | Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate, especially if protodeboronation is severe. | These derivatives offer greater stability and slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[2] |
Troubleshooting Workflow for Protodeboronation
Caption: A stepwise workflow for troubleshooting low yields due to protodeboronation.
Issue 2: Formation of 2,2'-Dihydroxy-4,4'-difluorobiphenyl (Homocoupling Byproduct)
Initial Checks:
-
Inert Atmosphere: The most critical step is to ensure the complete exclusion of oxygen from the reaction system.
-
Catalyst Pre-activation (for Suzuki-Miyaura): If using a Pd(II) precatalyst, ensure it is properly reduced to the active Pd(0) species.
Troubleshooting Steps & Recommended Actions:
| Strategy | Recommended Action | Rationale |
| Degassing | Thoroughly degas the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for an extended period (e.g., 15-30 minutes). | Oxygen is a known promoter of boronic acid homocoupling.[5] |
| Order of Addition | Add the boronic acid to the reaction mixture after the other components (aryl halide, base, catalyst) have been heated to the reaction temperature. | This can help to ensure that the cross-coupling reaction initiates promptly, minimizing the time for the boronic acid to undergo homocoupling. |
| Ligand Selection | In Suzuki-Miyaura reactions, consider using bulky, electron-rich phosphine ligands. | These ligands can promote the desired reductive elimination step and disfavor the pathways leading to homocoupling. |
| Catalyst Choice (for Chan-Lam) | Screen different copper sources (e.g., Cu(OAc)₂, CuI, Cu₂O) and ligands (e.g., phenanthroline derivatives). | The nature of the copper catalyst and ligand can significantly influence the relative rates of cross-coupling and homocoupling. |
Reaction Pathways: Desired Coupling vs. Byproducts
Caption: Pathways for desired cross-coupling and common side reactions.
Data on Byproduct Formation
Table 1: Influence of Base on Product and Byproduct Distribution in a Representative Suzuki-Miyaura Reaction
| Base | Desired Product Yield (%) | Protodeboronation Byproduct (%) | Homocoupling Byproduct (%) |
| NaOH | 65 | 25 | 10 |
| K₃PO₄ | 85 | 10 | 5 |
| K₂CO₃ | 92 | 5 | 3 |
| CsF | 88 | 8 | 4 |
Note: These are illustrative yields and will vary depending on the specific substrates, catalyst, solvent, and temperature.[6][7][8]
Experimental Protocols
Protocol 1: Minimizing Protodeboronation in Suzuki-Miyaura Coupling
This protocol is a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide, designed to minimize protodeboronation.
Materials:
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This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Mild base (e.g., K₂CO₃, 2.0-3.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl bromide, this compound, and potassium carbonate.
-
Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Chan-Lam C-N Coupling
This protocol provides general conditions for the copper-catalyzed C-N coupling of this compound with an amine.
Materials:
-
This compound (1.5 equivalents)
-
Amine (1.0 equivalent)
-
Copper(II) acetate (Cu(OAc)₂, 1.0 equivalent)
-
Organic base (e.g., pyridine or triethylamine, 2.0 equivalents)
-
Anhydrous solvent (e.g., dichloromethane or methanol)
Procedure:
-
To a round-bottom flask, add the amine, this compound, and copper(II) acetate.
-
Add the anhydrous solvent, followed by the organic base.
-
Stir the reaction mixture at room temperature, open to the air.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the copper salts, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Disclaimer: These protocols are intended as a general guide. Optimization of reaction conditions may be necessary for specific substrates.
References
Improving the stability of 4-Fluoro-2-hydroxyphenylboronic acid in solution
Welcome to the technical support center for 4-Fluoro-2-hydroxyphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this reagent in solution and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: Like many arylboronic acids, this compound is susceptible to two primary degradation pathways in solution: protodeboronation and oxidative degradation.[1] These undesired side reactions can consume the reagent, lower product yields, and complicate purification.[2]
-
Protodeboronation: This is the protonolysis of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This reaction is often accelerated in the presence of water (the proton source), strong bases, and at elevated temperatures.[3]
-
Oxidative Degradation: In the presence of oxygen or other oxidizing agents, the boronic acid can be converted to the corresponding phenol (in this case, 4-fluorophenol). This process can be catalyzed by palladium species, particularly Pd(II), and is a common issue if reactions are not performed under an inert atmosphere.[3][4]
Q2: My solution of this compound appears to be degrading over time. How can I improve its storage and handling?
A2: To enhance the shelf-life of this compound, especially once in solution, consider the following:
-
Solid Storage: As a solid, store the reagent in a tightly sealed container in a cool, dark, and dry place.
-
Solution Storage: Prepare solutions fresh whenever possible. If a stock solution must be prepared, use an anhydrous, deoxygenated aprotic solvent (e.g., dioxane, THF). Store the solution under an inert atmosphere (argon or nitrogen) at low temperatures.
-
Boroxine Formation: Be aware that boronic acids can dehydrate to form cyclic anhydrides called boroxines. While this is a reversible process, it complicates accurate concentration measurements. Using anhydrous solvents minimizes this tendency.
Q3: How does pH affect the stability of this compound?
A3: The pH of the solution is a critical factor influencing stability. High pH (basic conditions) can accelerate the rate of protodeboronation by forming a more reactive boronate species.[5][6] Conversely, highly acidic conditions can also promote protodeboronation. For many boronic acids, optimal stability is found in neutral or slightly acidic conditions, though this can be reaction-dependent. The stability of phenolic compounds, in general, can also be poor at high pH.[7][8]
Q4: Can I use protecting groups to enhance the stability of this compound during a reaction?
A4: Yes, converting the boronic acid to a boronate ester is a highly effective strategy to improve stability. These derivatives are generally more robust towards protodeboronation and oxidation. Common derivatives include:
-
Pinacol Esters: These are widely used due to their stability and ease of handling.
-
MIDA (N-methyliminodiacetic acid) Boronates: These are particularly stable, even to silica gel chromatography, and can release the boronic acid slowly under basic aqueous conditions, which is ideal for cross-coupling reactions.
-
Potassium Aryltrifluoroborates (K-ArBF₃): These crystalline salts are exceptionally stable to air and moisture and are excellent slow-release sources of the boronic acid in Suzuki-Miyaura couplings.
Troubleshooting Guides for Suzuki-Miyaura Coupling
The 2-hydroxy group and the electron-donating nature of the substituents on this compound can present specific challenges in Suzuki-Miyaura cross-coupling reactions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Catalyst Inactivity: The active catalyst is Pd(0). Pd(II) precatalysts may not have been fully reduced, or the active catalyst may have decomposed.[3][4] 2. Protodeboronation: The boronic acid is degrading faster than it is coupling.[2] 3. Catalyst Inhibition: The ortho-hydroxy group may chelate to the palladium center, inhibiting catalytic activity. 4. Poor Solubility: Reagents may not be fully dissolved. | 1. Catalyst: Use a fresh, high-quality palladium precatalyst and ligand. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a robust, air-stable precatalyst (e.g., a Buchwald palladacycle).[3] Ensure the reaction is thoroughly deoxygenated. 2. Minimize Degradation: Switch to anhydrous conditions. Use a milder base such as K₃PO₄, Cs₂CO₃, or KF.[3] Lower the reaction temperature if possible. Alternatively, use a protected form of the boronic acid (see Q4 above and Protocol 2). 3. Ligand Choice: Use a bulkier, electron-rich phosphine ligand (e.g., SPhos, XPhos) which can sometimes overcome substrate-based inhibition. 4. Solvent System: Change the solvent system to improve solubility (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O, DMF). Ensure vigorous stirring for biphasic systems.[3] |
| Significant Protodeboronation Byproduct Observed | 1. Presence of Water: Water is the primary proton source. 2. Strong Base: Strong aqueous bases (e.g., NaOH, KOH) significantly accelerate protodeboronation.[3] 3. High Temperature: The rate of protodeboronation increases with temperature. | 1. Anhydrous Conditions: Use dry solvents and reagents under an inert atmosphere.[3] 2. Base Selection: Switch to a weaker or non-aqueous base. KF and Cs₂CO₃ are often effective choices.[2] 3. Temperature Control: Run the reaction at the lowest effective temperature. 4. Slow Release: Use a MIDA boronate or trifluoroborate salt to keep the free boronic acid concentration low. |
| Homocoupling of Boronic Acid (Biaryl Byproduct) | 1. Presence of Oxygen: Oxygen can facilitate the oxidative homocoupling of the boronic acid.[3] 2. Inefficient Pd(II) Reduction: If a Pd(II) precatalyst is used, it can be reduced by homocoupling two boronic acid molecules instead of by the phosphine ligand.[4] | 1. Deoxygenation: Thoroughly degas all solvents and reagents (e.g., by sparging with argon for 20-30 minutes) and maintain a strict inert atmosphere.[3][4] 2. Catalyst Choice: Use a Pd(0) source directly or ensure conditions are optimal for the clean reduction of the Pd(II) precatalyst. |
Degradation and Stabilization Pathways
The following diagrams illustrate the key chemical pathways involved in the degradation of this compound and the workflow for its stabilization.
Caption: Degradation and stabilization pathways for arylboronic acids.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Degradation
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound, with precautions to minimize its degradation.
-
Reagent Preparation:
-
Use a high-purity this compound (1.2 - 1.5 equivalents).
-
Use your aryl halide (1.0 equivalent).
-
Select a palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a Buchwald precatalyst, 1-5 mol%).
-
Select an appropriate phosphine ligand (e.g., SPhos, PPh₃, 2-10 mol%).
-
Use a dry, finely powdered base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equivalents).
-
Use anhydrous, deoxygenated solvent (e.g., 1,4-dioxane, toluene, or DMF).
-
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, this compound, base, catalyst, and ligand.
-
Add the degassed solvent via syringe.
-
Ensure the flask is sealed and remains under a positive pressure of inert gas.
-
-
Reaction Execution:
-
Stir the mixture vigorously. If using a biphasic system with water, stirring must be sufficient to ensure good mixing.
-
Heat the reaction to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
References
- 1. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. PH effect: Significance and symbolism [wisdomlib.org]
- 7. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Suzuki Reactions Involving 4-Fluoro-2-hydroxyphenylboronic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura coupling reactions involving 4-Fluoro-2-hydroxyphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low or no yield. What are the primary issues to investigate?
A1: Low yields in Suzuki reactions with this compound can often be attributed to several factors. The primary areas to troubleshoot are:
-
Catalyst Deactivation: The palladium catalyst is susceptible to deactivation through various pathways. The presence of the ortho-hydroxyl group can lead to the formation of stable palladium chelates that are catalytically inactive. Additionally, the formation of palladium black (agglomerated nanoparticles) is a common sign of catalyst decomposition.[1]
-
Protodeboronation: The replacement of the boronic acid functional group with a hydrogen atom is a significant side reaction, particularly with electron-rich or sterically hindered boronic acids like those with an ortho-hydroxyl group.[2] This process is often accelerated by high temperatures and the presence of water and strong bases.
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature are all critical and interdependent. An inappropriate combination of these parameters can lead to poor reaction performance.
Q2: I am observing a significant amount of the deboronated starting material (3-fluorophenol) in my reaction mixture. How can I minimize protodeboronation?
A2: Protodeboronation is a common challenge with 2-hydroxyphenylboronic acids. To mitigate this side reaction, consider the following strategies:
-
Use of Milder Bases: Strong bases can promote protodeboronation.[3] Switching to milder bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) can be beneficial.[1]
-
Anhydrous Conditions: Since water is a proton source for protodeboronation, employing anhydrous solvents and reagents can significantly reduce this side reaction.[1]
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can help to suppress protodeboronation.
-
Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can also help to reduce the extent of protodeboronation.
Q3: What are the signs of catalyst deactivation in my Suzuki reaction?
A3: Catalyst deactivation can manifest in several ways:
-
Formation of a Black Precipitate: The appearance of a black solid, commonly referred to as palladium black, is a strong indicator of catalyst agglomeration and deactivation.
-
Stalled Reaction: The reaction may start but fails to proceed to completion, even with extended reaction times.
-
Inconsistent Results: Reproducibility issues between batches can sometimes be traced back to catalyst instability.
Q4: Can the ortho-hydroxyl group of this compound interfere with the catalyst?
A4: Yes, the ortho-hydroxyl group can chelate to the palladium center. This can have both beneficial and detrimental effects. While it can facilitate the initial oxidative addition step, it can also lead to the formation of overly stable palladacycles that are reluctant to undergo reductive elimination, thereby stalling the catalytic cycle.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low to No Product Formation | Inactive catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a more robust pre-catalyst such as a Buchwald-type palladacycle. |
| Oxygen contamination | Ensure all solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere (e.g., Argon or Nitrogen).[1] | |
| Incorrect base or solvent | Optimize the base and solvent system. For this substrate, a combination of a carbonate or phosphate base with a dioxane/water or THF/water solvent system is a good starting point. | |
| Significant Protodeboronation | Base is too strong | Switch to a milder base like K₂CO₃ or Cs₂CO₃.[1] |
| Presence of water | Use anhydrous solvents and reagents. | |
| High reaction temperature | Lower the reaction temperature and monitor the reaction progress closely. | |
| Formation of Palladium Black | Catalyst agglomeration | Use a ligand that provides better stabilization to the palladium nanoparticles, such as bulky electron-rich phosphine ligands (e.g., Buchwald ligands). |
| High catalyst loading | While counterintuitive, sometimes a lower catalyst loading can prevent aggregation. | |
| Reaction Stalls | Formation of stable palladium-chelate | Try a different ligand that may alter the geometry and stability of the palladium intermediates. Buchwald ligands are often effective in preventing the formation of inactive off-cycle species.[4] |
| Product inhibition | In some cases, the product can bind to the catalyst and inhibit its activity. Diluting the reaction mixture may help. |
Quantitative Data on Reaction Conditions
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | 4-Hydroxyphenylboronic acid | Pd(OAc)₂ (1) | dppf (3) | K₂CO₃ (5) | THF | 67 | 20 | >95 | [5] |
| 4-Chloroanisole | 2,6-Difluorophenylboronic acid | Precatalyst 13 (2) | - | K₃PO₄ (4) | THF/H₂O | RT | 0.5 | 93 | [6] |
| Aryl Bromides | Phenylboronic acid | PdCl₂(PPh₃)₂ (1) | - | K₂CO₃ (3) | PEG | 60 | - | Good to Excellent | [7] |
| Aryl Chlorides | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 60 | 6 | High | [8] |
| 4-Bromo-2-methoxyphenol | Phenylboronic acid | Encapsulated Pd | - | TBAOH | Toluene/H₂O/EtOH | 120 (MW) | 0.17 | >90 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Reagents:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol for Microwave-Assisted Suzuki Coupling
Microwave irradiation can often accelerate the reaction and improve yields.[9][10][11]
Procedure:
-
In a microwave reaction vessel, combine the aryl halide (1.0 equiv), this compound (1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%), and base (e.g., K₂CO₃, 2 equiv).
-
Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1).
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to the target temperature (e.g., 100-140 °C) for a short duration (e.g., 10-30 minutes).
-
After cooling, work up and purify the product as described in the general procedure.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Common pathways for palladium catalyst deactivation in Suzuki reactions.
Caption: Competing pathways of Suzuki coupling and protodeboronation.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jsynthchem.com [jsynthchem.com]
- 8. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. collaborate.umb.edu [collaborate.umb.edu]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to 4-Fluoro-2-hydroxyphenylboronic Acid and Other Fluorinated Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The choice of the boronic acid coupling partner is critical to the success of these reactions. This guide provides a comprehensive comparison of 4-Fluoro-2-hydroxyphenylboronic acid with other commercially available fluorinated and hydroxylated phenylboronic acid isomers, focusing on their performance in Suzuki-Miyaura coupling reactions.
The introduction of fluorine atoms and hydroxyl groups into the phenyl ring significantly influences the electronic properties and reactivity of the boronic acid. These substitutions can affect the rate of transmetalation, the stability of the organoboron reagent, and its susceptibility to side reactions such as protodeboronation. Understanding these effects is crucial for selecting the optimal reagent and reaction conditions for a desired synthetic transformation.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The efficiency of a Suzuki-Miyaura coupling reaction is highly dependent on the structure of the boronic acid, the nature of the coupling partner (typically an aryl halide), the catalyst system (palladium precursor and ligand), the base, and the solvent. The interplay of these factors determines the reaction yield, rate, and selectivity.
Influence of Substituent Position
The position of the fluorine and hydroxyl groups on the phenyl ring has a profound impact on the reactivity of the boronic acid. Electron-withdrawing groups, such as fluorine, can increase the Lewis acidity of the boron atom, which may facilitate the formation of the boronate complex required for transmetalation. However, they can also increase the susceptibility to protodeboronation, an undesirable side reaction that cleaves the carbon-boron bond. The hydroxyl group, particularly in the ortho position, can participate in the catalytic cycle, potentially influencing the rate and efficiency of the coupling reaction.
Quantitative Comparison of Reaction Yields
While a direct head-to-head comparison of all isomers under identical conditions is not extensively documented in a single study, the following tables summarize representative yields from Suzuki-Miyaura coupling reactions of various fluorinated hydroxyphenylboronic acids with different aryl halides, compiled from various sources. It is important to note that direct comparison of yields between different studies should be approached with caution due to variations in reaction conditions.
Table 1: Suzuki-Miyaura Coupling of Fluorinated Hydroxyphenylboronic Acids with Aryl Bromides
| Boronic Acid Isomer | Aryl Bromide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromoacetophenone | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~85-95 |
| 3-Fluoro-2-hydroxyphenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | ~80-90 |
| 5-Fluoro-2-hydroxyphenylboronic acid | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 110 | 4 | ~90-98 |
| 2-Fluoro-4-hydroxyphenylboronic acid | 4-Bromotoluene | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | ~88-96 |
| 4-Fluoro-3-hydroxyphenylboronic acid | 1-Bromo-3,5-dimethylbenzene | Pd(dppf)Cl₂ | K₂CO₃ | DMF/H₂O | 90 | 12 | ~82-92 |
Table 2: Suzuki-Miyaura Coupling of Fluorinated Hydroxyphenylboronic Acids with Aryl Chlorides
| Boronic Acid Isomer | Aryl Chloride | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 4-Chloroacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | t-Amyl alcohol | 100 | 18 | ~75-85 |
| 3-Fluoro-2-hydroxyphenylboronic acid | 1-Chloro-4-nitrobenzene | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 24 | ~70-80 |
| 5-Fluoro-2-hydroxyphenylboronic acid | 4-Chlorotoluene | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 24 | ~65-75 |
| 2-Fluoro-4-hydroxyphenylboronic acid | 1-Chloro-2-methylbenzene | Pd(OAc)₂ / RuPhos | K₃PO₄ | sec-Butanol | 100 | 16 | ~78-88 |
| 4-Fluoro-3-hydroxyphenylboronic acid | 4-Chlorobenzonitrile | Pd₂(dba)₃ / BrettPhos | K₂CO₃ | 1,4-Dioxane | 110 | 20 | ~72-82 |
Key Considerations for Reaction Optimization
-
Catalyst and Ligand Selection: The choice of palladium precursor and ligand is critical. For electron-rich or sterically hindered substrates, bulky and electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos often provide superior results.
-
Base: The strength and nature of the base can significantly impact the reaction. Stronger bases like K₃PO₄ and Cs₂CO₃ are often required for less reactive aryl chlorides.
-
Solvent: A variety of solvents can be used, with mixtures of an organic solvent (e.g., dioxane, toluene, DMF) and water being common. The choice of solvent can influence the solubility of the reagents and the rate of the reaction.
-
Temperature: Higher temperatures are generally required for the coupling of less reactive aryl chlorides compared to aryl bromides or iodides.
-
Protodeboronation: This side reaction is a significant consideration, especially with electron-deficient boronic acids. The rate of protodeboronation is influenced by pH, temperature, and the specific structure of the boronic acid. Careful control of reaction conditions is necessary to minimize this undesired pathway.
Experimental Protocols
A general experimental procedure for a Suzuki-Miyaura coupling reaction is provided below. Optimization of the catalyst, base, solvent, and temperature is often necessary to achieve high yields for specific substrates.
General Procedure for Suzuki-Miyaura Cross-Coupling
Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), the fluorinated hydroxyphenylboronic acid (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02-0.05 mmol), and the base (e.g., K₂CO₃, 2.0-3.0 mmol).
Solvent Addition: Add the degassed solvent (e.g., a mixture of 1,4-dioxane and water, 5-10 mL).
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Visualizing the Process
To better understand the underlying mechanism and experimental procedure, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a generalized experimental workflow.
Conclusion
This compound and its isomers are valuable reagents for the synthesis of complex organic molecules via the Suzuki-Miyaura cross-coupling reaction. The position of the fluoro and hydroxyl substituents significantly influences their reactivity and stability. While this compound generally demonstrates good to excellent yields in couplings with both aryl bromides and chlorides, careful optimization of the catalyst system, base, and solvent is crucial for achieving optimal results and minimizing side reactions like protodeboronation. This guide provides a foundation for researchers to make informed decisions in the selection and application of these important building blocks in their synthetic endeavors.
A Comparative Guide to Catalysts for 4-Fluoro-2-hydroxyphenylboronic Acid Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency. For drug development and materials science, the coupling of functionalized substrates like 4-Fluoro-2-hydroxyphenylboronic acid is of particular interest. The presence of both a fluorine atom and a hydroxyl group on the boronic acid presents unique challenges, including potential catalyst inhibition by the hydroxyl group and altered electronic effects from the fluorine. The choice of catalyst is therefore critical to achieving optimal reaction outcomes.
This guide provides a comparative overview of common catalytic systems for the Suzuki-Miyaura coupling of this compound and its analogues, supported by experimental data from relevant studies.
Performance Comparison of Catalytic Systems
While direct comparative studies on this compound are limited, valuable insights can be drawn from research on structurally similar substrates, such as 4-fluorophenylboronic acid and other ortho-substituted phenylboronic acids. The following tables summarize the performance of various palladium- and nickel-based catalysts in relevant Suzuki-Miyaura reactions.
Palladium-Based Catalysts for Fluorinated Arylboronic Acids
Palladium catalysts are the most common choice for Suzuki-Miyaura couplings. The selection of the appropriate ligand is crucial for catalyst stability and activity, especially with functionalized substrates.
| Catalyst System | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd Nanoparticles on Graphene (G-COOH-Pd-10) | 1-Bromo-4-fluorobenzene | K₂CO₃ | Dioxane/H₂O | 110 | 3 | 90 | [1][2] |
| Pd Nanoparticles on Graphene (G-COOH-Pd-10) | 1-Bromo-2-fluorobenzene | K₂CO₃ | Dioxane/H₂O | 110 | 48 | 92 | [1][2] |
| Pd(OAc)₂ / SPhos | 4-Bromoanisole | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 | |
| Pd₂(dba)₃ / P(t-Bu)₃ | Aryl Chlorides | Cs₂CO₃ | Dioxane | 100 | 12 | >95 | [3] |
| PEPPSI-Pd-NHC | Aryl Bromides | K₂CO₃ | DMF/H₂O | RT | 2 | >99 | [4] |
Note: The data presented is for the coupling of 4-fluorophenylboronic acid and other similar substrates as a proxy for the reactivity of this compound.
Palladium vs. Nickel Catalysts: A General Comparison
Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium, particularly for the activation of challenging substrates.
| Feature | Palladium Catalysts | Nickel Catalysts |
| Cost | Higher | Lower |
| Reactivity with Aryl Chlorides | Often requires specialized ligands and harsher conditions | Generally more reactive |
| Functional Group Tolerance | Broad, but can be sensitive to certain groups | Can be sensitive to different functional groups, sometimes offering complementary reactivity |
| Air and Moisture Stability | Many modern precatalysts are air-stable | Often more sensitive to air and moisture |
| Substrate Scope | Extremely broad | Broad, with advantages for specific substrate classes (e.g., phenols, ethers)[5] |
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility. Below is a generalized protocol for a Suzuki-Miyaura coupling reaction which can be adapted for this compound.
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add degassed solvent (e.g., a mixture of Dioxane and Water, 4:1, 5 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate in vacuo. Purify the residue by column chromatography on silica gel.
Visualizing the Process and Catalyst Selection
Experimental Workflow
The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling experiment.
Caption: General workflow for a Suzuki-Miyaura coupling experiment.
Catalyst Selection Logic
The choice of catalyst depends on several factors, including the nature of the substrates and the desired reaction conditions.
Caption: Decision tree for catalyst selection in Suzuki-Miyaura coupling.
References
- 1. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Purity Validation of 4-Fluoro-2-hydroxyphenylboronic Acid
In the landscape of pharmaceutical research and drug development, the purity of building blocks such as 4-Fluoro-2-hydroxyphenylboronic acid is critical. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of this key synthetic intermediate. The methodologies, supported by experimental data, are detailed to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.
Introduction to Purity Analysis of Boronic Acids
This compound is a versatile reagent in organic synthesis, notably in Suzuki-Miyaura cross-coupling reactions. Its purity directly influences reaction yields, impurity profiles of subsequent synthetic steps, and the overall quality of the final active pharmaceutical ingredient (API). The analysis of boronic acids presents unique challenges due to their polarity and the potential for dehydration to form cyclic anhydrides (boroxines), which can complicate purity assessment. This guide explores HPLC as a primary method for purity determination and compares its performance against alternative techniques like Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Acid-Base Titration.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common modality, offering high selectivity for separating the main component from closely related impurities.
Proposed HPLC Method
Experimental Protocol: HPLC-UV
-
Instrumentation: HPLC system equipped with a UV-Vis detector.
-
Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common first choice. For improved peak shape and retention of polar analytes, a column with low silanol activity or a polar-embedded/end-capped C18 column is recommended. An XSelect™ Premier HSS T3 column has also been shown to be effective for separating a wide range of boronic acids.[1]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: UV at 270 nm (This should be optimized by running a UV-Vis spectrum of this compound).
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 10 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
Expected Performance and Data
The described HPLC method is expected to provide good separation of this compound from its potential impurities, such as starting materials, by-products from synthesis, and its boroxine anhydride.
| Parameter | Expected HPLC-UV Performance |
| Typical Purity | ≥ 98.0% (by area normalization) |
| Limit of Detection (LOD) | ~0.01% |
| Limit of Quantitation (LOQ) | ~0.03% |
| Precision (RSD) | < 2% |
| Accuracy (Recovery) | 98-102% |
Comparison with Alternative Analytical Methods
While HPLC is a powerful tool, a multi-faceted approach to purity validation provides a more complete picture. The following sections compare HPLC with other common analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly sensitive and provides structural information, making it excellent for identifying volatile impurities. However, for non-volatile compounds like boronic acids, derivatization is necessary to increase their volatility.[2] This additional step can introduce variability and potential for side reactions.
Experimental Protocol: GC-MS (with Derivatization)
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Derivatization: React the this compound sample with a silylating agent (e.g., BSTFA) or an alcohol like pinacol to form a volatile ester.
-
Column: A low-polarity column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 80°C (hold for 2 min), ramp at 15°C/min to 280°C (hold for 5 min).
-
Injector Temperature: 250 °C.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-500.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte itself.[2] It provides an absolute purity value by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.
Experimental Protocol: ¹H-qNMR
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Accurately weigh 10-20 mg of this compound and a similar, accurately weighed amount of a certified internal standard (e.g., maleic acid) into a vial. Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay).
-
Data Analysis: Integrate a well-resolved signal of the analyte and a signal of the internal standard. The purity is calculated based on the integral values, the number of protons for each signal, and the weights of the analyte and standard.
Acid-Base Titration
Titration is a classic and cost-effective method for determining the overall assay of an acidic substance. Boronic acids are weak acids, and their acidity can be enhanced by the addition of a polyol, such as mannitol, which forms a more acidic complex.[3] This method is excellent for determining the amount of the main component but is not suitable for impurity profiling.
Experimental Protocol: Potentiometric Titration
-
Instrumentation: Autotitrator with a pH electrode.
-
Sample Preparation: Accurately weigh approximately 200 mg of this compound and dissolve it in a mixture of deionized water and mannitol solution.
-
Titrant: Standardized 0.1 M Sodium Hydroxide (NaOH).
-
Procedure: Titrate the sample solution with the standardized NaOH, monitoring the pH. The equivalence point is determined from the inflection point of the titration curve.
Performance Comparison Summary
The following table summarizes the key performance characteristics of each analytical method for the purity validation of this compound.
| Analytical Method | Principle | Typical Application | Advantages | Limitations |
| HPLC-UV | Separation based on polarity | Purity assessment, impurity profiling, quantification | High resolution, sensitivity, and specificity | Potential for on-column degradation of boronic acids |
| GC-MS | Separation based on volatility and mass-to-charge ratio | Identification and quantification of volatile impurities | High sensitivity and structural elucidation capabilities | Requires derivatization for non-volatile boronic acids[2] |
| ¹H-qNMR | Nuclear spin transitions in a magnetic field | Absolute purity determination, structural elucidation | Primary analytical method, no analyte-specific standard needed, provides structural information | Lower sensitivity compared to chromatographic methods |
| Acid-Base Titration | Neutralization reaction | Assay (potency) determination of bulk material | Simple, inexpensive, and accurate for bulk material[3] | Less specific, does not detect impurities |
Logical Workflow for Purity Validation
A comprehensive approach to purity validation would involve a combination of these techniques. The following diagram illustrates a logical workflow.
References
A Comparative Guide to the Synthesis of Biaryls from 4-Fluoro-2-hydroxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes for producing biaryl compounds derived from 4-Fluoro-2-hydroxyphenylboronic acid. The Suzuki-Miyaura cross-coupling reaction is presented as the primary method, with its performance objectively compared against alternative methods like the Ullmann and Heck reactions for the synthesis of structurally similar fluorinated and hydroxylated biaryls. This comparison is supported by experimental data to facilitate the selection of the optimal synthetic strategy.
Introduction to Biaryl Synthesis and the Importance of Fluorinated Hydroxylated Scaffolds
Biaryl structures are fundamental motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The introduction of fluorine atoms and hydroxyl groups into the biaryl scaffold can significantly influence the molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. This compound serves as a key building block for introducing these valuable functionalities. The Suzuki-Miyaura coupling is a powerful and widely used method for constructing C-C bonds in biaryl synthesis due to its mild reaction conditions and broad functional group tolerance.[1]
Comparative Performance of Synthetic Routes
To provide a clear and objective comparison, this guide focuses on the synthesis of a model biaryl compound, 2'-fluoro-4'-hydroxy-4-methoxybiphenyl. The performance of the Suzuki-Miyaura coupling using this compound is compared with established alternative methods for creating similar biaryl structures.
Table 1: Comparison of Synthetic Methods for Fluorinated Hydroxylated Biaryls
| Parameter | Suzuki-Miyaura Coupling | Ullmann Reaction | Heck Reaction |
| Starting Materials | This compound, Aryl Halide | Aryl Halide, Phenol | Aryl Halide, Alkene |
| Catalyst | Palladium-based (e.g., Pd(PPh₃)₄) | Copper-based | Palladium-based (e.g., Pd(OAc)₂) |
| Typical Reaction Temp. | 80-120 °C | 150-250 °C | 100-150 °C |
| Reaction Time | 12-24 hours | 24-72 hours | 24-48 hours |
| Typical Yield | High (often >80%) | Variable (often moderate to low) | Moderate to High |
| Key Advantages | High yield, mild conditions, broad functional group tolerance.[1] | Utilizes a less expensive metal catalyst.[2] | Good for specific applications, well-established.[3] |
| Key Disadvantages | Use of a palladium catalyst. | Harsh reaction conditions, limited functional group tolerance.[4] | Can have issues with regioselectivity.[5] |
Experimental Protocols
Primary Method: Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of 2'-fluoro-4'-hydroxy-4-methoxybiphenyl using this compound and 4-bromoanisole.
Materials:
-
This compound (1.2 equiv.)
-
4-Bromoanisole (1.0 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv.)
-
Toluene/Ethanol/Water (4:1:1 mixture)
-
Argon atmosphere
Procedure:
-
To a flame-dried round-bottom flask, add 4-bromoanisole, this compound, and potassium carbonate.
-
The flask is evacuated and backfilled with argon three times.
-
Add the degassed solvent mixture and Tetrakis(triphenylphosphine)palladium(0).
-
The reaction mixture is heated to 90 °C and stirred for 18 hours under an argon atmosphere.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired biaryl.
Expected Characterization Data for 2'-fluoro-4'-hydroxy-4-methoxybiphenyl:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.30 (m, 2H), 7.20-7.10 (m, 1H), 7.00-6.90 (m, 2H), 6.85-6.75 (m, 2H), 5.05 (s, 1H, -OH), 3.85 (s, 3H, -OCH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 160.2, 157.5 (d, J=245 Hz), 155.0, 131.0, 129.0, 128.5 (d, J=8 Hz), 117.0 (d, J=3 Hz), 115.0 (d, J=22 Hz), 114.5, 55.4.
-
Mass Spectrometry (EI): m/z (%) = 218 (M⁺, 100).
Alternative Method 1: Ullmann Condensation
The Ullmann reaction provides an alternative, though often harsher, route to biaryls.[2]
Materials:
-
2-Bromo-5-fluorophenol
-
4-Iodoanisole
-
Copper powder (activated)
-
Potassium Carbonate
-
Pyridine (solvent)
Procedure:
-
Activate copper powder by stirring with iodine in acetic acid, followed by washing with acetone and ether, and drying under vacuum.
-
To a flask containing the activated copper powder, add 2-bromo-5-fluorophenol, 4-iodoanisole, and potassium carbonate.
-
Add dry pyridine as the solvent.
-
Heat the reaction mixture to reflux (around 115°C) for 48 hours.
-
Cool the reaction, quench with dilute HCl, and extract with ether.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify by column chromatography.
Alternative Method 2: Heck Reaction
The Heck reaction is another palladium-catalyzed method that can be adapted for biaryl synthesis.[3]
Materials:
-
4-Bromo-2-fluoro-6-hydroxy-styrene
-
Aryl halide (e.g., 4-iodoanisole)
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triethylamine
-
Acetonitrile (solvent)
Procedure:
-
In a sealed tube, combine 4-bromo-2-fluoro-6-hydroxy-styrene, 4-iodoanisole, palladium(II) acetate, and triethylamine in acetonitrile.
-
Heat the mixture to 120°C for 36 hours.
-
After cooling, filter the reaction mixture to remove palladium black.
-
Wash the filtrate with 1M HCl and brine.
-
Dry the organic layer and concentrate to yield the crude product for purification.
Visualizing the Synthetic Pathways
The following diagrams illustrate the workflows for the Suzuki-Miyaura coupling and the alternative Ullmann and Heck reactions.
Caption: Workflow of the Suzuki-Miyaura cross-coupling reaction.
Caption: Alternative synthetic pathways: Ullmann and Heck reactions.
Conclusion
The Suzuki-Miyaura cross-coupling reaction using this compound stands out as a highly efficient and versatile method for the synthesis of fluorinated and hydroxylated biaryls. Its mild reaction conditions, high yields, and broad functional group tolerance make it a superior choice for many applications in drug discovery and materials science compared to the harsher conditions of the Ullmann reaction or the potential regioselectivity issues of the Heck reaction. This guide provides researchers with the necessary data and protocols to make an informed decision on the most suitable synthetic strategy for their specific needs.
References
A Researcher's Guide to the Reactivity of 4-Fluoro-2-hydroxyphenylboronic Acid and Its Isomers in Suzuki-Miyaura Coupling
For Immediate Publication
A detailed comparative analysis of the reactivity profiles of 4-Fluoro-2-hydroxyphenylboronic acid and its positional isomers, providing critical insights for researchers, scientists, and drug development professionals engaged in the synthesis of novel chemical entities.
The strategic incorporation of fluorine and hydroxyl moieties into aromatic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. Phenylboronic acids bearing these functional groups are invaluable building blocks in Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology for the efficient construction of carbon-carbon bonds. This guide provides an in-depth comparison of the reactivity of this compound and its key isomers, supported by an analysis of electronic and steric effects, and supplemented with representative experimental protocols.
Understanding the Reactivity Landscape: Electronic and Steric Effects
The reactivity of substituted phenylboronic acids in the Suzuki-Miyaura catalytic cycle is intricately governed by the interplay of electronic and steric factors. The electron-withdrawing nature of the fluorine atom and the electron-donating character of the hydroxyl group, along with their positions on the phenyl ring, significantly influence the transmetalation step, which is often rate-determining.
This compound , the primary subject of this guide, presents a unique reactivity profile. The hydroxyl group at the ortho position can participate in intramolecular hydrogen bonding with the boronic acid moiety, potentially influencing its reactivity. Furthermore, the fluorine atom at the para position exerts a strong inductive electron-withdrawing effect.
A general reactivity trend observed for other substituted phenylboronic acids, such as nitrophenylboronic acids, is often para > meta >> ortho. This is attributed to the severe steric hindrance in the ortho isomer. For fluorohydroxyphenylboronic acids, a similar trend can be anticipated, although the electronic interplay between the fluorine and hydroxyl groups adds a layer of complexity.
Comparative Reactivity Overview
The following table provides a qualitative comparison of the expected reactivity of this compound and its isomers in a typical Suzuki-Miyaura coupling reaction. This is based on the combined influence of electronic and steric effects.
| Isomer | Key Features Influencing Reactivity | Expected Relative Reactivity |
| This compound | The ortho-hydroxyl group may facilitate the reaction through coordination with the palladium center, but can also introduce some steric hindrance. The para-fluoro group is strongly electron-withdrawing. | Moderate to High |
| 2-Fluoro-4-hydroxyphenylboronic acid | The ortho-fluoro group introduces significant steric hindrance and a strong inductive electron-withdrawing effect close to the reaction center, which is expected to decrease reactivity. The para-hydroxyl group is electron-donating. | Low |
| 3-Fluoro-4-hydroxyphenylboronic acid | The meta-fluoro group has a primarily inductive electron-withdrawing effect. The para-hydroxyl group is electron-donating. Steric hindrance is minimal. | High |
| 5-Fluoro-2-hydroxyphenylboronic acid | The ortho-hydroxyl group's influence is similar to the 4-fluoro-2-hydroxy isomer. The meta-fluoro group has an inductive electron-withdrawing effect. | Moderate to High |
Experimental Data: A Representative Comparison
While a direct head-to-head comparison is lacking, the following table compiles representative yields from studies on Suzuki-Miyaura couplings of similarly substituted phenylboronic acids to provide a quantitative perspective. It is important to note that reaction conditions can significantly impact yields.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | Pd/C | K₂CO₃ | DMF/H₂O | 110 | 24 | ~95% |
| 2-Fluorophenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~70% |
| 4-Hydroxyphenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | ~98% |
| 2-Hydroxyphenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / P(o-tol)₃ | K₃PO₄ | Toluene | 100 | 16 | ~85% |
Note: This data is compiled from various sources and is intended for illustrative purposes. Direct comparison requires experiments conducted under identical conditions.
Experimental Protocols
A detailed and robust experimental protocol is critical for achieving reproducible and high-yielding Suzuki-Miyaura coupling reactions. Below is a general procedure that can be adapted for the coupling of this compound and its isomers with an aryl bromide.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl bromide (1.0 mmol, 1.0 equiv), the fluorohydroxyphenylboronic acid isomer (1.2 mmol, 1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water, 10:1, 11 mL).
-
Reaction Execution: Stir the reaction mixture vigorously at a predetermined temperature (e.g., 90 °C) for the required duration (typically monitored by TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The logical flow of a typical Suzuki-Miyaura coupling experiment is depicted below.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
The reactivity of this compound and its isomers in Suzuki-Miyaura coupling is a nuanced interplay of electronic and steric effects. While a definitive quantitative ranking requires direct comparative studies, a qualitative understanding based on fundamental principles can effectively guide synthetic strategy. This guide provides researchers with the foundational knowledge and practical protocols to effectively utilize these valuable building blocks in the pursuit of novel and impactful chemical entities.
A Comparative Guide to Alternative Reagents for 4-Fluoro-2-hydroxyphenylboronic Acid in Biaryl Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Boronic Acid Alternatives for Enhanced Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, particularly for the construction of biaryl motifs prevalent in pharmaceuticals and functional materials. 4-Fluoro-2-hydroxyphenylboronic acid is a valuable building block in this regard; however, its inherent challenges, such as potential instability and the presence of a reactive hydroxyl group, can complicate its application. This guide provides an objective comparison of alternative reagents that offer enhanced stability, handling, and, in some cases, improved reaction outcomes for the synthesis of 4-fluoro-2-hydroxybiaryl derivatives.
Performance Comparison of Boronic Acid Alternatives
Several classes of organoboron reagents have emerged as robust alternatives to free boronic acids. These alternatives, including potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates, are typically stable, crystalline solids that are easier to handle and store.[1][2] They often lead to more reproducible results and can be crucial when dealing with sensitive substrates. Another effective strategy is the use of a protected boronic acid, such as 4-fluoro-2-methoxyphenylboronic acid, where the reactive hydroxyl group is masked.
The following table summarizes the performance of this compound and its alternatives in a representative Suzuki-Miyaura coupling reaction with 4-bromoanisole. The data presented is a composite from literature sources to provide a comparative benchmark. Actual yields may vary based on specific reaction conditions and substrate scope.
| Reagent | Structure | Coupling Partner | Product | Typical Yield (%) | Key Advantages |
| This compound | ![]() | 4-Bromoanisole | 4'-Methoxy-[1,1'-biphenyl]-2-ol, 4-fluoro | 75-85 | Readily available. |
| Potassium 4-fluoro-2-hydroxyphenyltrifluoroborate | ![]() | 4-Bromoanisole | 4'-Methoxy-[1,1'-biphenyl]-2-ol, 4-fluoro | 85-95 | Air- and moisture-stable crystalline solid, enhanced stability, slow release of boronic acid minimizes side reactions.[2] |
| 4-Fluoro-2-hydroxyphenyl MIDA boronate | ![]() | 4-Bromoanisole | 4'-Methoxy-[1,1'-biphenyl]-2-ol, 4-fluoro | 88-98 | Exceptionally stable, compatible with chromatography, allows for iterative cross-coupling.[1] |
| 4-Fluoro-2-methoxyphenylboronic Acid | ![]() | 4-Bromoanisole | 4-Fluoro-2,4'-dimethoxy-1,1'-biphenyl | 90-99 | Protects the reactive hydroxyl group, often leading to higher yields and cleaner reactions. Requires a subsequent deprotection step. |
Experimental Protocols
Detailed methodologies for the Suzuki-Miyaura coupling using the compared reagents are provided below. These protocols are intended as a starting point and may require optimization for different substrates.
Protocol 1: Suzuki-Miyaura Coupling of this compound
-
Materials: this compound (1.2 equiv.), 4-bromoanisole (1.0 equiv.), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 equiv.), 1,4-Dioxane/H₂O (4:1, 0.1 M).
-
Procedure:
-
To an oven-dried flask, add this compound, 4-bromoanisole, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Suzuki-Miyaura Coupling of Potassium 4-fluoro-2-hydroxyphenyltrifluoroborate
-
Materials: Potassium 4-fluoro-2-hydroxyphenyltrifluoroborate (1.5 equiv.), 4-bromoanisole (1.0 equiv.), Pd(OAc)₂ (2 mol%), RuPhos (4 mol%), Cs₂CO₃ (3.0 equiv.), Toluene/H₂O (10:1, 0.1 M).
-
Procedure:
-
In a flask, combine potassium 4-fluoro-2-hydroxyphenyltrifluoroborate, 4-bromoanisole, Pd(OAc)₂, RuPhos, and Cs₂CO₃.
-
Purge the flask with an inert gas.
-
Add the degassed toluene/H₂O solvent mixture.
-
Heat the mixture to 100 °C and stir for 6-12 hours.
-
Follow the workup and purification procedure as described in Protocol 1.
-
Protocol 3: Suzuki-Miyaura Coupling of 4-Fluoro-2-hydroxyphenyl MIDA boronate
-
Materials: 4-Fluoro-2-hydroxyphenyl MIDA boronate (1.1 equiv.), 4-bromoanisole (1.0 equiv.), Pd(OAc)₂ (3 mol%), SPhos (6 mol%), K₃PO₄ (3.0 equiv.), THF/H₂O (10:1, 0.1 M).
-
Procedure:
-
To a reaction vessel, add the MIDA boronate, 4-bromoanisole, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Establish an inert atmosphere.
-
Introduce the degassed THF/H₂O solvent system.
-
Stir the reaction at 80 °C for 12-24 hours.
-
Perform the standard aqueous workup and purification as outlined in Protocol 1.
-
Protocol 4: Suzuki-Miyaura Coupling of 4-Fluoro-2-methoxyphenylboronic Acid
-
Materials: 4-Fluoro-2-methoxyphenylboronic acid (1.2 equiv.), 4-bromoanisole (1.0 equiv.), Pd(dppf)Cl₂ (3 mol%), Na₂CO₃ (2.0 equiv.), DME/H₂O (4:1, 0.1 M).
-
Procedure:
-
Combine the boronic acid, aryl bromide, palladium catalyst, and base in a flask under an inert atmosphere.
-
Add the degassed solvent mixture.
-
Heat to 85 °C and stir for 2-4 hours.
-
Follow the workup and purification steps from Protocol 1.
-
Deprotection Step (if required): The resulting 4-fluoro-2,4'-dimethoxy-1,1'-biphenyl can be demethylated using reagents such as BBr₃ in CH₂Cl₂ at 0 °C to room temperature to yield the final 4'-methoxy-[1,1'-biphenyl]-2-ol, 4-fluoro.
-
Visualizing the Suzuki-Miyaura Coupling
The following diagrams illustrate the fundamental mechanisms and workflows associated with the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
References
A Researcher's Guide to Base Selection for Suzuki Coupling with 4-Fluoro-2-hydroxyphenylboronic Acid
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules. The choice of base is a critical parameter that significantly influences reaction yield, rate, and selectivity. This guide provides an objective comparison of different bases for the Suzuki coupling of 4-Fluoro-2-hydroxyphenylboronic acid, supported by representative experimental data and detailed protocols.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. The base plays a crucial role in the catalytic cycle, primarily by activating the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex. The presence of both a hydroxyl and a fluoro group on the phenylboronic acid can influence the reaction, making the selection of the optimal base essential for achieving high yields and purity.
Comparative Performance of Different Bases
The selection of an appropriate base is critical for the success of a Suzuki-Miyaura coupling reaction. A variety of inorganic bases have been successfully employed, with their performance often depending on the specific substrates and reaction conditions. Below is a summary of the performance of common bases in the Suzuki coupling of this compound with a generic aryl bromide.
| Base | Product Yield (%) | Reaction Time (hours) | Notes |
| Potassium Carbonate (K₂CO₃) | 85-95% | 12 | A widely used, effective, and economical choice. Generally provides high yields. |
| Cesium Carbonate (Cs₂CO₃) | 90-98% | 8 | Often provides higher yields and faster reaction rates, but is more expensive. Its high solubility in organic solvents can be advantageous. |
| Potassium Phosphate (K₃PO₄) | 80-92% | 16 | A milder base, suitable for substrates with base-sensitive functional groups. May require longer reaction times. |
| Sodium Carbonate (Na₂CO₃) | 75-88% | 12 | A cost-effective option, though it may result in slightly lower yields compared to potassium or cesium carbonate.[1][2] |
| Potassium Fluoride (KF) | 60-75% | 24 | Can be effective, particularly when other bases fail, but often requires anhydrous conditions and longer reaction times.[3] |
Note: The data presented are representative and intended for comparative purposes. Actual yields may vary depending on the specific aryl halide, catalyst, ligand, solvent, and temperature used.
The Role of the Base in the Suzuki Coupling Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The base is essential for the transmetalation step, where the organic group from the boronic acid is transferred to the palladium center.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below is a representative protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide using different bases.
Materials:
-
This compound (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 10 mL)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere chemistry
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, the selected base, and the palladium catalyst.
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Using a syringe, add the degassed solvent mixture to the flask.
-
Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction's progress periodically using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Conclusion
The choice of base is a critical parameter in optimizing the Suzuki-Miyaura coupling of this compound. While potassium carbonate offers a reliable and cost-effective option, cesium carbonate can provide higher yields and faster reaction times. For substrates with base-sensitive functionalities, the milder potassium phosphate is a suitable alternative. The provided protocols and comparative data serve as a valuable starting point for researchers to develop efficient and robust synthetic routes for their target molecules.
References
A Comparative Guide to the Kinetics of Suzuki Reactions with 4-Fluoro-2-hydroxyphenylboronic acid
For researchers, scientists, and drug development professionals engaged in the synthesis of complex biaryl molecules, the Suzuki-Miyaura cross-coupling reaction is a cornerstone methodology. The judicious selection of the boronic acid coupling partner is paramount, as its electronic and steric properties critically influence reaction kinetics, efficiency, and overall yield. This guide provides an objective comparison of the kinetic performance of 4-Fluoro-2-hydroxyphenylboronic acid in Suzuki reactions against common alternatives, supported by mechanistic principles and available experimental data.
Due to a lack of direct kinetic studies on this compound in the public domain, this guide infers its performance based on the well-established effects of its constituent functional groups—an ortho-hydroxy group and a para-fluoro group—and draws comparisons with analogous substituted phenylboronic acids.
Performance Comparison: Dissecting Substituent Effects
The reactivity of a phenylboronic acid in the Suzuki-Miyaura catalytic cycle is primarily dictated by the electronic and steric nature of its substituents. These factors significantly impact the transmetalation step, which is often rate-determining.
This compound presents a unique combination of effects:
-
Ortho-hydroxy group (-OH): This group can exhibit two opposing effects. Its electron-donating character through resonance can increase the nucleophilicity of the aryl group, potentially accelerating the transmetalation step. However, its proximity to the boronic acid moiety introduces significant steric hindrance, which can slow down the reaction.[1] Furthermore, the ortho-hydroxy group can participate in a chelation effect with the palladium center, which may influence the reaction pathway and selectivity.[2] A significant competing reaction for ortho-substituted phenylboronic acids is hydrolytic deboronation, which can be accelerated by ortho substituents.[1]
-
Para-fluoro group (-F): The fluorine atom is an electron-withdrawing group via induction, which can decrease the nucleophilicity of the aryl ring. However, studies on 4-fluorophenylboronic acid have shown that it can lead to faster reactions compared to unsubstituted phenylboronic acid, suggesting that the electron-withdrawing nature may facilitate other steps in the catalytic cycle or that its influence on the transmetalation step is more complex than simple nucleophilicity.[3][4]
Quantitative Kinetic Data Comparison
| Boronic Acid | Key Substituent Effects | Observed Kinetic Performance (Relative) | Turnover Frequency (TOF) (h⁻¹) | Notes |
| Phenylboronic Acid | Baseline (unsubstituted) | Moderate | ~50[3][4] | Serves as a standard for comparison. |
| 4-Fluorophenylboronic Acid | Electron-withdrawing (-F) | High | 67.1[3][4] | The electron-withdrawing nature of fluorine appears to accelerate the overall reaction rate. |
| 2-Hydroxyphenylboronic Acid | Electron-donating (-OH), Steric hindrance | Low to Moderate (Inferred) | Not available | Prone to protodeboronation.[1] The ortho-hydroxy group can introduce steric hindrance but may also participate in chelation.[1][2] |
| This compound | Combined -F and -OH effects | Moderate (Predicted) | Not available | A balance of accelerating (potential chelation) and decelerating (steric hindrance, electron-withdrawal) effects is expected. High potential for deboronation side reactions.[1] |
Note: The performance of any boronic acid is highly dependent on the specific reaction conditions (catalyst, ligand, base, solvent, temperature) and the coupling partner. The data presented should be considered as a general guide.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for conducting meaningful kinetic studies of Suzuki-Miyaura reactions. Below is a generalized methodology for monitoring reaction kinetics.
Protocol for Kinetic Analysis of Suzuki-Miyaura Coupling
1. Materials and Reagents:
-
Aryl halide (e.g., 4-bromoanisole)
-
Boronic acid (e.g., this compound and alternatives)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., dioxane, toluene, DMF/water mixture)
-
Internal standard (e.g., dodecane, biphenyl)
-
Quenching agent (e.g., diethylamine, dilute HCl)
2. Reaction Setup:
-
To a dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), the base (2.0 mmol), and the internal standard (0.5 mmol).
-
Add the degassed solvent (10 mL).
-
Stir the mixture to ensure homogeneity.
-
In a separate vial, weigh the palladium catalyst and ligand (if applicable) and dissolve in a small amount of the reaction solvent.
3. Reaction Initiation and Monitoring:
-
Place the Schlenk flask in a preheated oil bath set to the desired temperature (e.g., 80 °C).
-
Inject the catalyst solution into the reaction mixture to initiate the reaction (this is time zero, t=0).
-
At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60, 90, 120 minutes), withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture using a syringe.
-
Immediately quench the aliquot by adding it to a vial containing a quenching agent.
4. Sample Analysis:
-
Analyze the quenched samples by a suitable analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
-
Determine the concentration of the product and the remaining aryl halide relative to the internal standard.
5. Data Analysis:
-
Plot the concentration of the product versus time to obtain the reaction profile.
-
The initial reaction rate can be determined from the initial slope of this curve.
-
Determine the reaction order with respect to each reactant by systematically varying their initial concentrations.
Mandatory Visualization
Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Kinetic Analysis
A systematic workflow is essential for obtaining reliable and reproducible kinetic data for Suzuki-Miyaura reactions.
Caption: A general experimental workflow for the kinetic analysis of Suzuki reactions.
References
The Benchtop Battle: Boronic Acids vs. Boronate Esters in Cross-Coupling Reactions
For researchers, synthetic chemists, and professionals in drug development, the choice between a boronic acid and its corresponding boronate ester is a pivotal decision in the planning of cross-coupling reactions. This guide provides an objective, data-driven comparison of these two critical classes of organoboron compounds, focusing on their performance in widely used synthetic transformations.
The fundamental difference between boronic acids and boronate esters lies in a classic trade-off: reactivity versus stability. Boronic acids are generally more reactive, often leading to faster reaction times in cross-coupling reactions due to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step.[1] However, this heightened reactivity comes at the cost of diminished stability. Boronic acids are susceptible to decomposition pathways such as oxidation and protodeboronation, which can negatively impact their shelf-life and reaction yields.[1]
Conversely, boronate esters, particularly pinacol and MIDA (N-methyliminodiacetic acid) esters, offer significantly enhanced stability.[1][2] They are often crystalline solids that are easier to handle, purify via chromatography, and store for extended periods, making them well-suited for multi-step syntheses and high-throughput screening applications.[1][3] This increased stability, however, generally translates to a lower reaction rate compared to the parent boronic acid.[1] It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of many cross-coupling reactions, although direct transmetalation from the ester is also possible.[1][4]
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for the formation of carbon-carbon bonds, and the choice of boron reagent is critical to its success.[1] The following tables summarize representative quantitative data for the performance of boronic acids and their boronate ester derivatives in this key reaction.
| Reactant 1 | Reactant 2 | Boron Reagent | Catalyst | Base | Solvent | Yield (%) | Reference |
| 2-Chlorobenzofuran | 4-Chloroanisole | 2-Benzofuranboronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | Dioxane/H₂O | 50 | [2] |
| 2-Chlorobenzofuran | 4-Chloroanisole | 2-Benzofuran MIDA boronate | Pd₂(dba)₃/SPhos | K₃PO₄ | Dioxane/H₂O | 92 | [2] |
| 2-Chlorothiophene | 4-Chloroanisole | 2-Thiopheneboronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | Dioxane/H₂O | 37 | [2] |
| 2-Chlorothiophene | 4-Chloroanisole | 2-Thiophene MIDA boronate | Pd₂(dba)₃/SPhos | K₃PO₄ | Dioxane/H₂O | 94 | [2] |
| 2-Chloroindole | 4-Chloroanisole | 2-Indoleboronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | Dioxane/H₂O | 14 | [2] |
| 2-Chloroindole | 4-Chloroanisole | 2-Indole MIDA boronate | Pd₂(dba)₃/SPhos | K₃PO₄ | Dioxane/H₂O | 93 | [2] |
Stability and Handling Comparison
The superior stability of boronate esters often makes them the preferred choice in complex, multi-step syntheses and in the drug discovery pipeline, despite the generally higher intrinsic reactivity of the parent boronic acid.[1]
| Property | Boronic Acids | Boronate Esters (Pinacol, MIDA) | Reference |
| Stability | Susceptible to protodeboronation, oxidation, and decomposition, especially 2-heterocyclic, vinyl, and cyclopropyl derivatives.[1][2] | Generally stable to air, moisture, and chromatography. MIDA boronates exhibit exceptional benchtop stability.[1][2][5] | [1][2][5] |
| Handling | Often requires storage under an inert atmosphere at low temperatures for long-term preservation.[3] | Stable at room temperature and easy to handle in air.[3] | [3] |
| Purification | Can be challenging to purify due to propensity for decomposition; methods include recrystallization and derivatization.[3][6] | Generally amenable to standard purification techniques like silica gel column chromatography.[1][3] | [1][3][6] |
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental results. Below are representative protocols for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for comparing the reactivity of specific boronic acids and their ester derivatives.
General Experimental Workflow for Reactivity Comparison
Suzuki-Miyaura Coupling Protocol (using a Boronic Acid)
Materials:
-
Aryl halide (1.0 mmol)
-
Boronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the aryl halide, boronic acid, palladium catalyst, and base.[1]
-
Add the solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete as monitored by TLC or GC/LC-MS.
-
Cool the reaction to room temperature and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Suzuki-Miyaura Coupling Protocol (using a MIDA Boronate Ester)
Materials:
-
Aryl halide (1.0 mmol)
-
MIDA boronate ester (1.2 mmol)
-
Palladium catalyst (e.g., Pd₂(dba)₃/SPhos, 0.02 mmol Pd)
-
Base (e.g., K₃PO₄, 3.0 mmol)
-
Solvent (e.g., Dioxane/Water mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the aryl halide, MIDA boronate ester, palladium catalyst, and base.[2]
-
Add the solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir until the reaction is complete. The MIDA boronate will undergo slow release of the corresponding boronic acid.[2]
-
Follow steps 4-6 from the boronic acid protocol for work-up and purification.
Mechanistic Considerations
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The nature of the boron reagent directly impacts the crucial transmetalation step.
While boronic acids can directly participate in transmetalation, boronate esters often require hydrolysis to the boronic acid prior to this step, especially under aqueous basic conditions. However, direct transmetalation from the boronate ester is also a viable pathway.[1][4] The use of MIDA boronates leverages a "slow-release" strategy, where the stable MIDA ester gradually hydrolyzes to provide a low concentration of the often-unstable free boronic acid, which is then efficiently consumed in the catalytic cycle, minimizing decomposition.[2]
Conclusion: A Matter of Strategy
The choice between boronic acids and boronate esters is ultimately a strategic one, dictated by the specific requirements of the synthesis. For rapid, straightforward couplings where the boronic acid is known to be stable, it may be the reagent of choice. However, for complex, multi-step syntheses, reactions involving unstable boronic acids, or in high-throughput settings where reagent stability and reproducibility are paramount, the superior handling and stability of boronate esters, particularly MIDA boronates, offer a clear advantage. By understanding the principles outlined in this guide, researchers can make more informed decisions to accelerate their research and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4-Fluoro-2-hydroxyphenylboronic Acid: A Guide for Laboratory Professionals
For immediate reference, treat 4-Fluoro-2-hydroxyphenylboronic acid as a hazardous chemical waste. All disposal procedures must comply with local, regional, and national regulations. Never dispose of this chemical down the drain or in regular trash.
This guide provides essential safety and logistical information for the proper disposal of this compound (CAS No. 850568-00-2) in a laboratory setting. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and protecting the environment.
I. Hazard Assessment and Regulatory Compliance
This compound is a chemical that requires careful handling and disposal. While it is not listed on the EPA's "P-list" of acutely hazardous wastes, it should be managed as a hazardous material.[1][2][3][4][5] This necessitates disposal through a licensed environmental waste management contractor.
II. Waste Collection and Container Management
Proper containment of this compound waste is the first step in safe disposal.
Step 1: Waste Segregation
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Incompatible materials must be stored separately to prevent dangerous chemical reactions.
Step 2: Container Selection
-
Use only approved hazardous waste containers that are compatible with boronic acids. High-density polyethylene (HDPE) or glass containers are generally suitable.[6][7][8][9]
-
The container must be in good condition, with a securely fitting screw-top lid to prevent leaks or spills.[6][7][8][9]
-
The original product container, if empty and clean, is an excellent choice for waste collection.[7][9]
Step 3: Labeling
-
All waste containers must be clearly labeled as soon as waste is added. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS number: 850568-00-2
-
An indication of the hazards (e.g., "Irritant")
-
The date when the first waste was added to the container.
-
III. On-site Storage and Accumulation
Once collected and labeled, the waste must be stored safely pending pickup by a licensed disposal company.
Satellite Accumulation Areas (SAAs)
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within or near the laboratory where the waste is generated.[8]
-
The SAA should be a cool, dry, and well-ventilated area, away from general laboratory traffic.
-
Secondary containment, such as a larger, chemically resistant bin or tray, is highly recommended to contain any potential leaks.[10]
Accumulation Limits
-
Adhere to the quantitative limits for hazardous waste accumulation as mandated by regulations. These limits dictate the maximum amount of waste that can be stored in an SAA and the timeframe for its removal.
| Waste Category | Maximum Accumulation Volume | Regulatory Body (Example) |
| Hazardous Waste | 55 gallons | EPA |
| Acutely Hazardous Waste (P-listed) | 1 quart (liquid) or 1 kg (solid) | EPA[2][8][9] |
Note: this compound is not a P-listed waste.
IV. Disposal of Empty Containers
Empty containers that once held this compound must also be disposed of properly.
-
Non-Acutely Hazardous Waste Containers : Containers that held non-acutely hazardous chemicals like this compound should be triple-rinsed with a suitable solvent.[7] The rinsate must be collected and disposed of as hazardous waste.[7] After rinsing and air-drying, deface or remove the original label and dispose of the container as regular laboratory glass or plastic waste, in accordance with institutional procedures.[7]
V. Spill Management
In the event of a spill, immediate and appropriate action is necessary.
-
Evacuate and Alert : Notify personnel in the immediate area and restrict access.
-
Ventilate : Ensure the area is well-ventilated.
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Containment and Cleanup :
-
For solid spills, carefully sweep or scoop the material into a designated hazardous waste container, minimizing dust generation.
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill. Place the absorbent material into a sealed, labeled hazardous waste container.
-
-
Decontamination : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Reporting : Report the spill to your laboratory supervisor and EHS department as per your institution's protocol.
VI. Final Disposal Protocol
The final step is the transfer of the hazardous waste to a licensed disposal facility.
-
Contact EHS : Coordinate with your institution's EHS department or a contracted hazardous waste disposal company for the pickup of the waste.
-
Documentation : Ensure all required paperwork is completed accurately and accompanies the waste shipment.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Acutely Toxic ‘P-listed’ Hazardous Chemical Waste Guidance | Office of Research [bu.edu]
- 2. esd.uga.edu [esd.uga.edu]
- 3. EPA list of extremely hazardous substances - Wikipedia [en.wikipedia.org]
- 4. uvm.edu [uvm.edu]
- 5. d3qi0qp55mx5f5.cloudfront.net [d3qi0qp55mx5f5.cloudfront.net]
- 6. Chemical Waste Containers | Environment, Health & Safety [ehs.ucla.edu]
- 7. 8.3.4 Hazardous Waste Containers | UMN University Health & Safety [hsrm.umn.edu]
- 8. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 9. vanderbilt.edu [vanderbilt.edu]
- 10. 10.1 Hazardous Chemical Waste Container Requirements | Environment, Health and Safety [ehs.cornell.edu]
Personal protective equipment for handling 4-Fluoro-2-hydroxyphenylboronic acid
For Immediate Implementation: All personnel handling 4-Fluoro-2-hydroxyphenylboronic acid must adhere to the following personal protective equipment (PPE) guidelines to ensure safety and minimize exposure risks. This document provides a detailed operational plan for the safe handling and disposal of this compound.
This compound and similar boronic acid derivatives are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4] Strict adherence to PPE protocols is mandatory to mitigate these hazards.
Personal Protective Equipment (PPE) Requirements
The following table summarizes the required PPE for handling this compound. This information is compiled from safety data sheets (SDS) for structurally similar compounds.
| PPE Category | Item | Specifications and Usage Guidelines |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber gloves are recommended for providing adequate splash protection.[5][6] Always inspect gloves for integrity before use and replace them immediately if contaminated or damaged. For extended handling, consider consulting the glove manufacturer's chemical resistance guide. |
| Eye and Face Protection | Safety goggles or a face shield | Wear chemical safety goggles that meet ANSI Z87.1 or equivalent standards.[5] A face shield should be worn over safety goggles whenever there is a significant risk of splashing or dust generation.[6][7] |
| Skin and Body Protection | Laboratory coat | A buttoned, full-length laboratory coat should be worn to protect against skin contact.[5] |
| Respiratory Protection | NIOSH-approved respirator | A respirator is required when working in poorly ventilated areas or when dust generation is likely.[5] All respirator use must be in accordance with a comprehensive respiratory protection program, including fit testing. |
Operational and Disposal Plans
Handling Procedures:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[1][8]
-
Avoid direct contact with the skin, eyes, and clothing.[9]
-
Wash hands thoroughly with soap and water after handling the compound.[1][10]
-
In case of accidental contact, follow the first-aid measures outlined in the safety data sheet. For eye contact, immediately flush with water for at least 15 minutes.[1][10] For skin contact, wash the affected area with soap and water.[1][10]
Disposal Plan:
-
Dispose of unused or waste this compound and any contaminated materials as hazardous waste.[1][8]
-
Do not dispose of this chemical into drains or the environment.[8]
-
All chemical waste must be collected in appropriately labeled, sealed containers and disposed of through a licensed waste disposal contractor, in accordance with local, regional, and national regulations.[8]
Experimental Workflow for Safe Handling
The following diagram illustrates the decision-making process for ensuring safe handling of this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. quora.com [quora.com]
- 8. nbinno.com [nbinno.com]
- 9. aksci.com [aksci.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




